5-Methylpyridine-2,3-dicarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-methylpyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-4-2-5(7(10)11)6(8(12)13)9-3-4/h2-3H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIJMXOJEHMTPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80886066 | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80886066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
53636-65-0 | |
| Record name | 5-Methyl-2,3-pyridinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53636-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053636650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80886066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Methylpyridine-2,3-dicarboxylic Acid from 3-Methyl-8-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-methylpyridine-2,3-dicarboxylic acid, a valuable building block in the preparation of imidazolinone herbicides, from 3-methyl-8-hydroxyquinoline.[1][2] The primary synthetic route involves the oxidative cleavage of the benzene ring of the quinoline system.
Reaction Pathway
The synthesis proceeds via the oxidation of 3-methyl-8-hydroxyquinoline. This process breaks open the phenolic ring of the quinoline structure, leading to the formation of the desired pyridine dicarboxylic acid. The methyl group at the 3-position and the nitrogen atom in the quinoline ring remain to form the this compound.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via nitric acid oxidation of 3-methyl-8-hydroxyquinoline is presented below.[1][2]
Materials and Reagents:
-
3-Methyl-8-hydroxyquinoline
-
70% Nitric acid
-
88% Formic acid
-
Dichloromethane
-
Acetone
Procedure:
-
Reaction Setup: A solution of 3-methyl-8-hydroxyquinoline (15.9 g, 0.10 mol) in dichloromethane is prepared.
-
Addition of Oxidant: This solution is added dropwise to 70% nitric acid (126 g, 1.8 mol) at a temperature of 80°C to 100°C over a period of 1 hour with continuous stirring. The gases generated during this exothermic reaction should be safely scrubbed and vented.
-
Reaction Digestion: The reaction mixture is then heated to and maintained at 100°C to 105°C for 4 hours.
-
Quenching and Work-up: After cooling the mixture to 85°C, 88% formic acid is added over 20 minutes. The mixture is then heated at 85°C to 95°C for an additional 30 minutes.
-
Isolation and Purification: The reaction solution is cooled to 0°C and stirred for 1 hour to facilitate precipitation. The solid product is collected by filtration, washed with acetone, and dried.
This procedure yields 10.6 g of 5-methyl-2,3-pyridinedicarboxylic acid.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data from the described synthesis.
| Parameter | Value | Reference |
| Starting Material | 3-Methyl-8-hydroxyquinoline | [1][2] |
| Molar Amount of Starting Material | 0.10 mol | [1][2] |
| Oxidizing Agent | 70% Nitric Acid | [1][2] |
| Molar Amount of Oxidizing Agent | 1.8 mol | [1][2] |
| Reaction Temperature | 80°C to 105°C | [1][2] |
| Reaction Time | 4 hours | [1][2] |
| Product Yield | 10.6 g (58.6%) | [1][2] |
| Product Purity (by HPLC) | 97.4% | [1][2] |
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Approaches
While nitric acid oxidation is a documented method, other oxidative agents and conditions have been explored for the synthesis of pyridine-2,3-dicarboxylic acids from quinoline derivatives. A patent describes the use of hydrogen peroxide in an alkaline solution for the oxidation of 3-ethyl-8-hydroxyquinoline to 5-ethyl-pyridine-2,3-dicarboxylic acid.[3] This suggests that similar conditions could potentially be adapted for the 3-methyl analog. Ozonolysis of 3-ethyl-8-hydroxyquinoline has also been shown to yield the corresponding pyridine dicarboxylic acid.[3] These alternative methods may offer advantages in terms of safety, yield, or environmental impact and could be considered for further investigation and optimization.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Methylpyridine-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylpyridine-2,3-dicarboxylic acid, a heterocyclic compound, serves as a significant building block in the synthesis of various agrochemicals and pharmaceuticals. Its structural features, comprising a pyridine ring substituted with a methyl group and two carboxylic acid functionalities, make it a versatile intermediate for the development of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, with a focus on its role in the production of imidazolinone herbicides.
Physicochemical Properties
Quantitative data for the physicochemical properties of this compound is limited in publicly available literature. The following tables summarize the available predicted and experimental data. It is important to note that some values are predictions and should be confirmed by experimental analysis.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 53636-65-0 | [1] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | Light yellow to brown solid | - |
| Boiling Point | 436.2 ± 45.0 °C (Predicted) | [1] |
| pKa | 5.41 ± 0.20 (Predicted) | - |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | - |
Table 2: Solubility
| Solvent | Solubility | Source |
| Water | Soluble | [2] |
| Ethanol | Soluble | [2] |
Spectral Data
Experimental spectral data for this compound is not available in the searched literature. Characterization of this compound would typically involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be crucial for confirming the chemical structure, including the position of the methyl group and the carboxylic acid functions on the pyridine ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as the O-H stretching of the carboxylic acids, C=O stretching, and the aromatic C-N and C=C stretching of the pyridine ring.
-
Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly described in the available literature. However, standard methodologies would be employed:
-
Melting Point Determination: The melting point would be determined using a capillary melting point apparatus. A sharp melting range would be indicative of high purity.
-
Solubility Determination: Quantitative solubility would be determined by preparing saturated solutions of the compound in various solvents at a specific temperature. The concentration of the dissolved compound would then be measured using techniques like UV-Vis spectroscopy or HPLC.
-
pKa Determination: The acid dissociation constants (pKa) would be determined by potentiometric titration or UV-Vis spectrophotometry, titrating a solution of the compound with a standard base.
Synthesis and Reactivity
This compound can be synthesized through the oxidation of 3-methyl-8-hydroxyquinoline.[3] A key reaction of this compound is its conversion to the corresponding anhydride, which is a crucial step in the synthesis of imidazolinone herbicides.[3]
Application in Herbicide Synthesis: The Imazamox Pathway
This compound is a vital precursor in the industrial synthesis of Imazamox, a broad-spectrum imidazolinone herbicide. The herbicide functions by inhibiting the acetolactate synthase (ALS) enzyme in plants, which is essential for the biosynthesis of branched-chain amino acids. The synthesis of Imazamox from this compound involves several key steps, including the formation of the corresponding anhydride.
The following diagram illustrates the logical workflow from this compound to the herbicidal active ingredient, Imazamox.
Conclusion
References
An In-depth Technical Guide on the Spectroscopic Data of 5-Methylpyridine-2,3-dicarboxylic acid
Introduction
5-Methylpyridine-2,3-dicarboxylic acid is a substituted pyridine derivative with potential applications in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and structural elucidation. This guide provides a detailed overview of the predicted spectroscopic data for this compound, along with general experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are based on the analysis of its functional groups (carboxylic acid, methyl-substituted pyridine ring) and established spectroscopic correlations.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Broad Singlet | 2H | 2 x -COOH |
| ~8.6 | Doublet | 1H | H-6 |
| ~8.0 | Doublet | 1H | H-4 |
| ~2.4 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C-2 Carboxyl Carbonyl |
| ~166 | C-3 Carboxyl Carbonyl |
| ~152 | C-6 |
| ~149 | C-2 |
| ~140 | C-4 |
| ~138 | C-5 |
| ~125 | C-3 |
| ~18 | -CH₃ |
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer)[1][2] |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| 1720 - 1680 | Strong | C=O stretch (Carboxylic acid)[1][2] |
| 1600, 1450 | Medium | Pyridine ring C=C and C=N stretching |
| 1320 - 1210 | Medium | C-O stretch[1] |
| 950 - 910 | Medium, Broad | O-H bend (out-of-plane)[1] |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 181 | [M]⁺, Molecular Ion |
| 164 | [M-OH]⁺ |
| 136 | [M-COOH]⁺ |
| 118 | [M-COOH-H₂O]⁺ |
| 92 | [M-2xCOOH+H]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy [3]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy [4][5][6]
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample holder (or clean ATR crystal). Then, acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS) [7][8][9][10]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution as needed for the specific instrument.
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is vaporized before ionization. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. amherst.edu [amherst.edu]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. youtube.com [youtube.com]
The Biological Potential of 5-Methylpyridine-2,3-dicarboxylic Acid Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-based scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved drugs. The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical and pharmacological properties, leading to a broad spectrum of biological activities. Among these, 5-Methylpyridine-2,3-dicarboxylic acid and its derivatives represent a class of compounds with significant, yet underexplored, therapeutic potential. This technical guide provides a comprehensive overview of the available data on the biological activities of these derivatives, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. While direct studies on a wide range of this compound derivatives are limited, this guide consolidates existing knowledge on closely related analogues to inform future research and development in this promising area.
Quantitative Biological Activity Data
The biological activities of pyridine dicarboxylic acid derivatives span a range of therapeutic areas, including antimicrobial, cytotoxic, and enzyme inhibitory effects. The following tables summarize the available quantitative data for derivatives of pyridine carboxylic acids, with a particular focus on compounds structurally related to this compound.
Table 1: Antimicrobial Activity of Pyridine Carboxylic Acid Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 7-(4-chlorophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one | Pseudomonas aeruginosa | 0.21 µM | [1] |
| 7-(4-chlorophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one | Escherichia coli | 0.21 µM | [1] |
| 7-(4-chlorophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one | Micrococcus luteus | - | [1] |
| 3-(3-pyridyl)-oxazolidone-5-methyl ester derivative (12e) | Bacillus subtilis | 16 | [2][3] |
| N-alkylated pyridine-based organic salt (66) | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 µg/mL | [1] |
| N-alkylated pyridine-based organic salt (65, 61) | Escherichia coli | 55 ± 0.5% inhibition at 100 µg/mL | [1] |
Note: The thiazolo[4,5-b]pyridin-2-ones are aza-analogues of 5-methylpyridine derivatives and represent the closest publicly available data.
Table 2: Cytotoxic Activity of Pyridine Carboxylic Acid Derivatives
| Compound Class/Derivative | Cell Line | IC50 | Reference |
| Dihydropyridine carboxylic acid derivative (3a) | HCT-15 | 7.94 ± 1.6 μM | |
| Dihydropyridine carboxylic acid derivative (3b) | HCT-15 | 9.24 ± 0.9 μM | |
| Pyridine-2,5-dicarboxylate ester (3a) | Trypanosoma cruzi | ≤ 56.68 µM | |
| Pyridine-2,5-dicarboxylate ester (8b) | Leishmania mexicana | ≤ 161.53 µM | |
| Thiazolyl pyridine derivative (5) | A549 (human lung cancer) | 0.452 µM | |
| Quinoline-5-sulfonamide derivative | C-32 (amelanotic melanoma) | - | |
| Quinoline-5-sulfonamide derivative | MDA-MB-231 (breast adenocarcinoma) | - | |
| Quinoline-5-sulfonamide derivative | A549 (lung adenocarcinoma) | - |
Table 3: Enzyme Inhibitory Activity of Pyridine Carboxylic Acid Derivatives
| Compound Class/Derivative | Target Enzyme | Inhibition Data (Ki, IC50) | Reference |
| 2-Pyridylacetic acid | α-amylase | - | [4] |
| 2-Pyridylacetic acid | Carboxypeptidase A | - | [4] |
| Piperic acid amide (10, 18) | α-glucosidase | IC50 21 µM | [5] |
| Piperic acid amide (23) | α-glucosidase | IC50 12 µM | [5] |
| Pyridine carboxamide derivatives | Carbonic Anhydrase I and II | KIs 1.47–10.06 nM and 3.55–7.66 nM | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the advancement of drug discovery. Below are methodologies for key experiments cited in the literature for the synthesis and biological evaluation of pyridine carboxylic acid derivatives.
Synthesis of 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one Derivatives[1]
This protocol describes a [3+3] cyclization reaction, a common method for synthesizing fused pyridine rings.
General Procedure:
-
A mixture of an appropriate benzylideneacetone (1.0 mmol) and 4-amino-5H-thiazol-2-one (1.0 mmol) is refluxed in glacial acetic acid (10 mL) for 3 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and left to stand overnight.
-
The resulting solid precipitate is collected by filtration.
-
The collected solid is washed sequentially with methanol (5–10 mL), acetic acid, water, and diethyl ether.
-
The crude product is recrystallized from a mixture of DMF:acetic acid (1:2) or glacial acetic acid to yield the pure product.
-
The final product is dried at room temperature until a constant weight is achieved.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton) overnight at 37°C.
-
The compound to be tested is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth.
-
The overnight bacterial culture is diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
The microtiter plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Human cancer cell lines (e.g., A549, HCT-116) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of a compound is critical. While specific signaling pathways for this compound derivatives are not yet elucidated, the broader class of pyridine derivatives has been implicated in various pathways. For instance, some pyridine-containing compounds are known to inhibit kinases, which are key components of many signaling cascades involved in cell proliferation and survival.
General Kinase Inhibition Pathway
The following diagram illustrates a simplified, general pathway of kinase inhibition, a potential mechanism for cytotoxic pyridine derivatives.
Caption: General signaling pathway of kinase inhibition by a therapeutic agent.
Drug Discovery Workflow for Pyridine Derivatives
The following diagram outlines a typical workflow for the discovery and preclinical development of novel pyridine-based therapeutic agents.
Caption: A typical drug discovery and development workflow.
Conclusion and Future Directions
The available data, though limited for the specific this compound scaffold, strongly suggests that its derivatives are a promising area for therapeutic research. The observed antimicrobial and cytotoxic activities of structurally related compounds warrant a more focused investigation into the synthesis and biological evaluation of a dedicated library of this compound amides, esters, and other analogues.
Future research should prioritize:
-
Systematic Synthesis: The creation of a diverse library of derivatives to establish clear Structure-Activity Relationships (SAR).
-
Broad Biological Screening: Evaluation against a wide panel of microbial strains, cancer cell lines, and key enzymes to identify lead compounds.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways to understand the therapeutic potential and guide lead optimization.
This technical guide serves as a foundational resource to stimulate and guide further exploration into the biological activities of this compound derivatives, with the ultimate goal of developing novel and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of piperic acid amides as free radical scavengers and α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
5-Methylpyridine-2,3-dicarboxylic Acid: A Versatile Scaffold in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylpyridine-2,3-dicarboxylic acid, a substituted pyridine derivative, has emerged as a crucial building block in the landscape of organic synthesis. Its unique structural framework, featuring a pyridine ring adorned with both a methyl group and two carboxylic acid functionalities, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key chemical properties, and diverse applications, with a particular focus on its role in the development of novel pharmaceuticals and agrochemicals. Detailed experimental protocols for its utilization and derivatization are presented, alongside a summary of relevant quantitative data to facilitate its practical application in the laboratory.
Introduction
Pyridine-based compounds are of paramount importance in medicinal chemistry and materials science, owing to their prevalence in natural products and their ability to engage in a wide range of biological interactions. Among the vast array of pyridine derivatives, this compound (also known as 5-methylquinolinic acid) stands out as a highly functionalized and synthetically valuable intermediate. The presence of two adjacent carboxylic acid groups allows for the formation of cyclic anhydrides, imides, and esters, while the methyl group can be a site for further chemical modification. This combination of reactive sites makes it an attractive starting material for the synthesis of a diverse library of compounds with potential biological activity. This document serves as a technical resource for chemists engaged in discovery and process research, providing a detailed exploration of the chemistry and applications of this important synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 53636-65-0 | [1][2][3] |
| Molecular Formula | C₈H₇NO₄ | [4][3] |
| Molecular Weight | 181.15 g/mol | |
| Appearance | Light yellow to brown solid | |
| Boiling Point | 436.2 ± 45.0 °C (Predicted) | [1] |
| Density | 1.460 g/cm³ | [1][3] |
| pKa | 5.41 ± 0.20 (Predicted) | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
| SMILES | CC1=CC(=C(N=C1)C(=O)O)C(=O)O |
Synthesis of this compound
The synthesis of this compound can be achieved through various oxidative cleavage methods starting from substituted quinolines. A common and effective route involves the oxidation of 8-hydroxy-3-methylquinoline.
Synthesis via Oxidation of 8-Hydroxy-3-methylquinoline
A patented method describes the preparation of 5-methyl-pyridine-2,3-dicarboxylic acid by the nitric acid oxidation of 8-hydroxy-3-methylquinoline.[5] The starting material, 8-hydroxy-3-methylquinoline, can be obtained through a Skraup reaction of o-aminophenol with α-methylacraldehyde.[5] Another oxidative method involves the use of hydrogen peroxide in an aqueous sodium or potassium hydroxide solution.[5]
A general workflow for the synthesis is depicted below:
References
- 1. This compound CAS#: 53636-65-0 [m.chemicalbook.com]
- 2. This compound | 53636-65-0 [chemicalbook.com]
- 3. This compound, CasNo.53636-65-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 4. 53636-65-0 | MFCD05662425 | this compound [aaronchem.com]
- 5. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
CAS number 53636-65-0 properties and safety information
An In-depth Technical Guide to 5-Methylpyridine-2,3-dicarboxylic acid (CAS Number: 53636-65-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety information for this compound, a key intermediate in the synthesis of various agrochemicals.
Chemical and Physical Properties
This compound is a white crystalline solid organic compound. It is soluble in water and ethanol. This compound acts as a ligand for alkali metal ions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53636-65-0 | [1] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Boiling Point | 436.2 °C | |
| SMILES String | CC1=CC(=C(N=C1)C(=O)O)C(=O)O | |
| Appearance | White crystalline solid | |
| Solubility | Soluble in water and ethanol |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the oxidation of 3-methyl-8-hydroxyquinoline. Two primary methods are described in the literature, one utilizing nitric acid and the other employing hydrogen peroxide.
Synthesis via Nitric Acid Oxidation
A common laboratory-scale synthesis involves the strong oxidation of 3-methyl-8-hydroxyquinoline with nitric acid.[1]
Experimental Protocol:
-
Dissolve 15.9 g (0.10 mol) of 3-methyl-8-hydroxyquinoline in dichloromethane.
-
Slowly add the solution dropwise to 126 g (1.8 mol) of 70% nitric acid at a temperature of 80°C to 100°C over a 1-hour period with continuous stirring. The gases generated during the reaction should be scrubbed and vented.
-
Heat the reaction mixture at 100°C to 105°C for 4 hours.
-
After cooling to 85°C, treat the reaction mixture with 88% formic acid for 20 minutes and continue heating at 85°C to 95°C for an additional 30 minutes.
-
Cool the reaction solution to 0-5°C and stir for 1 hour.
-
Filter the resulting solid precipitate.
-
Wash the solid with acetone and dry to yield 5-methyl-2,3-pyridinedicarboxylic acid. This method reports a yield of 58.6% with a purity of 97.4% as determined by HPLC.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Synthesis via Hydrogen Peroxide Oxidation
An alternative patented method describes the use of hydrogen peroxide for the oxidation of 3-methyl-8-hydroxyquinoline hydrochloride.[2]
Experimental Protocol:
-
Prepare a stirred mixture of 26.4% aqueous potassium hydroxide (145.6 g, 0.665 mols) and 3-methyl-8-hydroxyquinoline hydrochloride (20.00 g, 0.102 mols).
-
Add 30% w/w hydrogen peroxide (92.7g, 0.818 mols) to the mixture over a 1.5-hour period while maintaining the temperature at 75°C to 80°C.
-
Hold the reaction solution at 75°C to 80°C for two hours.
-
Heat the mixture at 90°C to 95°C for one hour.
-
Cool the reaction mixture to 35°C.
-
Add hydrochloric acid until a pH of 1.6 to 1.8 is achieved to precipitate the product.
-
The resulting slurry is stirred for one hour at 20°C, filtered, washed with water, and air-dried to yield the product.[2]
Applications in Agrochemical Synthesis
This compound is a crucial intermediate in the agrochemical industry, primarily for the synthesis of imidazolinone herbicides.[1] Its diethyl ester derivative is also a key building block for various pesticides.[3] The pyridine ring and carboxylic acid functionalities provide a versatile scaffold for creating molecules with specific biological activities.
Role as an Intermediate in Herbicide Synthesis
Caption: Role of this compound in herbicide synthesis.
Safety and Handling
Table 2: Known Safety Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling Recommendations:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place away from incompatible materials.
First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
Reactivity
The dicarboxylic acid functionality of this compound allows for a range of chemical transformations. It can undergo dehydration to form the corresponding anhydride, which is a reactive intermediate for the synthesis of imides and amides. The carboxylic acid groups can also be esterified to produce diesters, which are also valuable synthetic intermediates. The reactivity of the related 2,3-pyridinedicarboxylic anhydride with various nitrogen nucleophiles has been studied, indicating its utility in forming diverse heterocyclic structures.
Conclusion
This compound is a significant chemical intermediate with well-established synthetic routes and a primary application in the agrochemical sector. Its chemical properties and reactivity make it a versatile building block for the production of imidazolinone herbicides and other complex organic molecules. Researchers and professionals working with this compound should adhere to standard laboratory safety practices, noting the available hazard information while recognizing the absence of a complete toxicological profile.
References
Solubility and Stability of 5-Methylpyridine-2,3-dicarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of 5-Methylpyridine-2,3-dicarboxylic acid, a key intermediate in various synthetic processes. This document outlines standard experimental protocols and data presentation formats essential for the characterization of this compound in a drug development context.
Introduction
This compound (CAS No. 53636-65-0) is a pyridine derivative with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol . Its structure, featuring both a pyridine ring and two carboxylic acid functional groups, suggests its potential as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and development. This guide details the necessary experimental frameworks for these assessments.
Solubility Studies
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and processability. The following sections describe the protocols for determining the solubility of this compound in various media.
Equilibrium Solubility Determination
Objective: To determine the saturation solubility of this compound in various solvents.
Experimental Protocol:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, and various buffers of physiological pH).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed in mg/mL or µg/mL.
Data Presentation:
The results of the equilibrium solubility studies should be summarized in a clear and concise table.
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) - Illustrative Data |
| Purified Water | 25 | 5.2 |
| 0.1 N HCl (pH 1.2) | 37 | 3.8 |
| Phosphate Buffer (pH 6.8) | 37 | 8.5 |
| Phosphate Buffer (pH 7.4) | 37 | 10.2 |
| Ethanol | 25 | 15.7 |
| Methanol | 25 | 25.1 |
| Acetonitrile | 25 | 1.9 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with actual experimental results.
pH-Solubility Profile
Objective: To determine the solubility of this compound as a function of pH.
Experimental Protocol:
-
Buffer Preparation: A series of buffers with varying pH values (e.g., from pH 1 to 10) are prepared.
-
Solubility Determination: The equilibrium solubility is determined in each buffer solution at a constant temperature (e.g., 37°C) following the protocol described in section 2.1.
-
Data Visualization: The solubility data is plotted against the corresponding pH values to generate a pH-solubility profile.
Stability Studies
Stability testing is crucial to understand how the quality of a substance varies with time under the influence of environmental factors. Forced degradation studies are performed to identify potential degradation products and pathways.
Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Experimental Protocol:
A solution of this compound is subjected to the following stress conditions as per the International Council for Harmonisation (ICH) guidelines:
-
Acidic Hydrolysis: The sample is treated with 0.1 N HCl at an elevated temperature (e.g., 80°C) for a specified duration.
-
Alkaline Hydrolysis: The sample is treated with 0.1 N NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: The sample is treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The solid sample is exposed to dry heat (e.g., 105°C) for a defined period.
-
Photostability: The solid sample and a solution of the sample are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Samples are withdrawn at appropriate time points and analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
Data Presentation:
The results of the forced degradation studies should be tabulated to show the percentage of degradation under each stress condition.
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | Degradation (%) - Illustrative Data | Major Degradation Products (Retention Time) |
| Acidic Hydrolysis | 0.1 N HCl | 8 hours | 80 | 12.5 | DP1 (4.2 min) |
| Alkaline Hydrolysis | 0.1 N NaOH | 2 hours | 25 | 25.8 | DP2 (3.5 min), DP3 (5.1 min) |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | 25 | 8.2 | DP4 (6.0 min) |
| Thermal Degradation | Dry Heat | 48 hours | 105 | 5.1 | DP5 (7.3 min) |
| Photostability | 1.2 million lux hours | - | 25 | 2.3 | - |
Note: The data presented in this table is for illustrative purposes only and should be replaced with actual experimental results.
Stability-Indicating Analytical Method
A robust stability-indicating HPLC method is essential for separating the intact drug from its degradation products.
Illustrative HPLC Method Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Forced Degradation Study Workflow
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathway (Hypothetical)
Caption: Hypothetical Degradation Pathways.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The outlined experimental protocols and data presentation formats are aligned with industry standards and regulatory expectations. The successful execution of these studies will furnish critical data to support the advancement of development programs involving this compound. It is imperative that all experiments are conducted with appropriate controls and validated analytical methodology to ensure the reliability of the generated data.
The Pivotal Role of Pyridine Dicarboxylic Acids in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine dicarboxylic acids, a class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Their rigid, planar structure, combined with the electronic properties conferred by the nitrogen atom and the dual carboxylic acid functionalities, provides a unique platform for designing molecules with specific biological activities. These compounds and their derivatives have demonstrated significant potential in treating a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth overview of the synthesis, mechanisms of action, and therapeutic applications of pyridine dicarboxylic acids, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key biological pathways.
Core Scaffold and Isomers
Pyridine dicarboxylic acid consists of a pyridine ring substituted with two carboxylic acid groups. The positional isomers of the carboxylic acid groups give rise to several distinct compounds, each with unique chemical and biological properties. The most common isomers in medicinal chemistry include quinolinic acid (2,3-), lutidinic acid (2,4-), isocinchomeronic acid (2,5-), and dipicolinic acid (2,6-).[1]
Therapeutic Applications and Mechanisms of Action
The therapeutic potential of pyridine dicarboxylic acid derivatives is vast, spanning multiple disease areas. Their mechanisms of action are often rooted in their ability to act as enzyme inhibitors, metal chelators, or modulators of critical signaling pathways.
Anticancer Activity
Pyridine dicarboxylic acid derivatives have shown significant promise as anticancer agents.[2] Their antitumor activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and histone demethylases (KDMs).[2][3] Metal complexes of pyridine dicarboxylic acids have also demonstrated potent cytotoxic effects against various cancer cell lines.[4]
Table 1: Anticancer Activity of Pyridine Dicarboxylic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| LHT-17-19 | Colon (HT29) | Cytotoxicity | 0.13 | [5] |
| LHT-17-19 | Breast (MCF-7) | Cytotoxicity | 16 | [5] |
| Pyridine-urea 8e | Breast (MCF-7) | Anti-proliferative (48h) | 0.22 | [3] |
| Pyridine-urea 8n | Breast (MCF-7) | Anti-proliferative (48h) | 1.88 | [3] |
| Pyridine-urea 8b | - | VEGFR-2 Inhibition | 5.0 | [3] |
| Pyridine-urea 8e | - | VEGFR-2 Inhibition | 3.93 | [3] |
| Thallium(III) complex C1 | Melanoma (A375) | Cytotoxicity | - | [4] |
| Thallium(III) complex C3 | Melanoma (A375) | Cytotoxicity | - | [4] |
Enzyme Inhibition
The structural features of pyridine dicarboxylic acids make them ideal candidates for the design of potent and selective enzyme inhibitors.
Pyridine-2,5-dicarboxylic acid has been identified as a selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses through its interaction with the CD74 receptor.[6] By inhibiting the D-DT/CD74 signaling axis, these compounds can modulate downstream inflammatory pathways, highlighting their potential as anti-inflammatory agents.
Pyridine carboxylic acid derivatives have been investigated as inhibitors of histone demethylases (KDMs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.[2] Substituted pyridine carboxylic acids have shown potent in vitro inhibitory activity against various KDM subtypes with IC50 values in the sub-nanomolar range.[2]
Antibacterial Activity
Certain pyridine dicarboxylic acid derivatives and their metal complexes exhibit promising antibacterial activity against a range of pathogenic bacteria.[7] The mechanism of action is often attributed to the chelation of essential metal ions required for bacterial growth and enzyme function.[8] Pyridine-2,6-dithiocarboxylic acid, for instance, is a known inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad spectrum of β-lactam antibiotics.[8]
Table 2: Antibacterial Activity of Pyridine Dicarboxylic Acid Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N-alkylated pyridine salt 66 | S. aureus | 56 | [9] |
| N-alkylated pyridine salt 66 | E. coli | 55 | [9] |
| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii | 0.5 - 64 | [9] |
| 2-(methyldithio)pyridine-3-carbonitrile | Candida species | 0.25 - 2 | [9] |
| Pyridine dicarbonitrile derivative | E. coli | 0.2 - 1.3 | [1] |
Neuroprotective Effects
The role of pyridine dicarboxylic acids in neurodegenerative diseases is also an active area of research. Quinolinic acid (pyridine-2,3-dicarboxylic acid) is a neuroactive metabolite of the kynurenine pathway and an NMDA receptor agonist, which at high concentrations can be excitotoxic.[10] Conversely, derivatives of pyridine dicarboxylic acids are being explored for their potential to inhibit the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[11][12]
Experimental Protocols
Synthesis of Pyridine Dicarboxylic Acid Derivatives
This protocol describes the synthesis of pyridine-2,6-dicarboxamides from pyridine-2,6-dicarboxylic acid.[13][14]
-
Acid Chloride Formation: To a suspension of pyridine-2,6-dicarboxylic acid in dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (5-10 drops). Slowly add oxalyl chloride (4-6 equivalents) dropwise. Stir the mixture at room temperature until a clear solution is formed (typically 3-4 hours). Remove the solvent and excess reagent under reduced pressure. Co-evaporate with anhydrous toluene to remove any remaining traces of oxalyl chloride.
-
Amide Coupling: Dissolve the resulting acid chloride in dry DCM and cool to 0°C. In a separate flask, dissolve the desired amine (2.0 equivalents) and triethylamine (2.0 equivalents) in dry tetrahydrofuran (THF). Add the amine solution dropwise to the cooled acid chloride solution. Stir the reaction mixture overnight at room temperature.
-
Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, remove the solvents under reduced pressure. Suspend the resulting precipitate in water, filter, and wash successively with saturated sodium bicarbonate solution and water. The crude product can be further purified by recrystallization or column chromatography.
Biological Assays
This protocol is used to assess the activation of the ERK1/2 signaling pathway, which is downstream of receptors like CD74.[15][16]
-
Cell Culture and Treatment: Plate cells (e.g., HEK-293) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-12 hours prior to stimulation to reduce basal ERK1/2 phosphorylation. Treat the cells with the pyridine dicarboxylic acid derivative or agonist at the desired concentrations and time points.
-
Cell Lysis: After treatment, place the plate on ice, aspirate the media, and add 100 µL of 2x SDS gel loading buffer to each well to lyse the cells and denature the proteins.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Total ERK1/2 Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Quantification: Quantify the band intensities using densitometry software.
Several methods can be used to measure KDM activity and inhibition.[2] A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Assay Principle: A biotinylated histone peptide substrate is incubated with the KDM enzyme in the presence or absence of the inhibitor (a pyridine dicarboxylic acid derivative). The demethylation reaction is then stopped.
-
Detection: A specific antibody that recognizes the demethylated product, labeled with a europium cryptate (donor fluorophore), and streptavidin conjugated to an acceptor fluorophore are added. If the substrate has been demethylated, the antibody binds, bringing the donor and acceptor fluorophores in close proximity, resulting in a FRET signal that can be measured. The intensity of the FRET signal is proportional to the enzyme activity.
Pharmacokinetics and Structure-Activity Relationships (SAR)
The pharmacokinetic properties of pyridine-containing drugs are often favorable, with the pyridine nucleus contributing to improved metabolic stability, permeability, and binding affinity.[17] For pyridine dicarboxylic acid derivatives, the carboxylic acid groups can be modified to esters or amides to modulate their physicochemical properties, such as lipophilicity and cell permeability, thereby influencing their absorption, distribution, metabolism, and excretion (ADME) profile.[3]
Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of pyridine dicarboxylic acid derivatives. For instance, in a series of pyridine-urea compounds, the nature and position of substituents on the phenylurea moiety significantly impacted their anti-proliferative activity against breast cancer cells.[3] Similarly, for enzyme inhibitors, the specific substitution pattern on the pyridine ring and the nature of the side chains are critical for achieving high potency and selectivity.[2][4]
Conclusion
Pyridine dicarboxylic acids represent a privileged scaffold in medicinal chemistry, offering a robust framework for the design of novel therapeutic agents. Their derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antibacterial, and neuroprotective effects. The ability to readily modify the carboxylic acid groups and substitute the pyridine ring allows for the fine-tuning of their pharmacological and pharmacokinetic properties. Future research in this area will likely focus on the development of more selective and potent derivatives, the elucidation of their detailed mechanisms of action in various diseases, and their advancement into clinical trials. The comprehensive data and methodologies presented in this guide aim to support and accelerate these endeavors in the scientific and drug development communities.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile | MDPI [mdpi.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for Pyridine-3,5-dicarboxylic acid (HMDB0256966) [hmdb.ca]
- 11. Pyridine-2,6-dicarboxaldehyde-Enabled N-Terminal In Situ Growth of Polymer-Interferon α Conjugates with Significantly Improved Pharmacokinetics and In Vivo Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 17. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Historical and Technical Guide to the Synthesis of 5-Methylpyridine-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth historical overview of the core synthetic routes for 5-Methylpyridine-2,3-dicarboxylic acid, a key intermediate in the preparation of agrochemicals and pharmaceuticals, notably the imidazolinone class of herbicides. The document details the evolution of synthetic methodologies, presenting quantitative data, comprehensive experimental protocols, and visual workflows for critical reaction pathways.
Introduction: The Significance of this compound
This compound, also known as 5-methyl-quinilinic acid, is a pivotal heterocyclic building block. Its importance lies primarily in its role as a precursor to nicotinic acid derivatives that form the backbone of certain herbicidal compounds. The synthesis of this molecule has been a subject of industrial and academic research, with historical methods primarily centered on the oxidative cleavage of substituted quinoline ring systems. This guide focuses on the predominant historical method, providing a detailed examination of its protocols and outcomes.
Primary Historical Synthesis Route: Oxidation of Quinolines
Historically, the most significant and widely documented method for preparing alkyl-substituted pyridine-2,3-dicarboxylic acids is the oxidation of a corresponding substituted quinoline. This approach leverages the relative stability of the pyridine ring compared to the benzene ring under specific oxidative conditions. For the synthesis of this compound, the key starting material is a 3-methylquinoline derivative.
Nitric Acid Oxidation of 3-Methyl-8-hydroxyquinoline
A robust and frequently cited method involves the oxidation of 3-methyl-8-hydroxyquinoline using nitric acid.[1][2] The precursor, 3-methyl-8-hydroxyquinoline, can be readily prepared via a Skraup reaction of o-aminophenol with α-methylacraldehyde.[1] The subsequent oxidation step cleaves the benzene portion of the quinoline, leaving the substituted pyridine ring intact to yield the desired dicarboxylic acid.
Quantitative Data Summary
The following table summarizes the quantitative data from key historical methods for the synthesis of this compound and a closely related analog via oxidation.
| Starting Material | Oxidizing Agent | Yield (%) | Purity (%) | Reference |
| 3-Methyl-8-hydroxyquinoline | 70% Nitric Acid | 58.6 | 97.4 | [2] |
| 8-Hydroxy-3-methylquinoline | Nitric Acid | 50 | Not Specified | [1] |
| 3-Ethyl-8-hydroxyquinoline | Nitric Acid | 40 | Not Specified | [1] |
| 3-Ethyl-8-hydroxyquinoline | Ozone (Ozonolysis) | 60 | Not Specified | [1] |
Note: The oxidation of 3-ethyl-8-hydroxyquinoline yields the 5-ethyl analog, 5-Ethylpyridine-2,3-dicarboxylic acid, but the method is historically relevant and analogous.
Detailed Experimental Protocols
The following section provides a detailed protocol for the synthesis of this compound based on documented laboratory procedures.
Protocol: Nitric Acid Oxidation of 3-Methyl-8-hydroxyquinoline
This protocol is adapted from a procedure described for the synthesis of 5-methyl-2,3-pyridinedicarboxylic acid.[2]
Materials:
-
3-methyl-8-hydroxyquinoline (15.9 g, 0.10 mol)
-
70% Nitric Acid (126 g, 1.8 mol)
-
88% Formic Acid
-
Dichloromethane
-
Acetone
Procedure:
-
Dissolve 15.9 g (0.10 mol) of 3-methyl-8-hydroxyquinoline in dichloromethane.
-
In a suitable reaction vessel equipped with a stirrer and a system for scrubbing evolved gases, place 126 g (1.8 mol) of 70% nitric acid.
-
Heat the nitric acid to a temperature between 80°C and 100°C.
-
Slowly add the 3-methyl-8-hydroxyquinoline solution dropwise to the hot nitric acid over a period of 1 hour, maintaining vigorous stirring.
-
After the addition is complete, heat the reaction mixture at 100°C to 105°C for 4 hours.
-
Cool the mixture to 85°C and carefully add 88% formic acid over 20 minutes.
-
Maintain the temperature at 85°C to 95°C for an additional 30 minutes.
-
Cool the reaction solution to 0°C and stir for 1 hour to allow for precipitation.
-
Filter the resulting solid product.
-
Wash the collected solid with acetone and dry to yield the final product, this compound.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the key synthetic process described.
Diagram 1: Synthesis via Nitric Acid Oxidation
Caption: Workflow for the oxidation of 3-Methyl-8-hydroxyquinoline.
Conclusion
The historical synthesis of this compound is dominated by the oxidative cleavage of quinoline precursors. The nitric acid oxidation of 3-methyl-8-hydroxyquinoline remains a fundamental and well-documented method, offering respectable yields and high purity. While modern synthetic chemistry may offer alternative routes, this classical approach provides a valuable foundation for understanding the chemistry of pyridinecarboxylic acids and serves as a benchmark for process development. The detailed protocols and workflows presented herein are intended to equip researchers with the foundational knowledge required for the synthesis and further application of this important chemical intermediate.
References
Potential Agrochemical Applications of 5-Methylpyridine-2,3-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
5-Methylpyridine-2,3-dicarboxylic acid and its derivatives are pivotal intermediates in the synthesis of a significant class of modern agrochemicals. While not typically applied directly to crops, their core structure forms the foundation for potent herbicides. This technical guide explores the primary application of this compound as a precursor to imidazolinone herbicides, focusing on imazethapyr and imazamox. We delve into the mechanism of action, provide quantitative efficacy data for the final herbicidal products, and present detailed experimental protocols for their synthesis and biological evaluation.
Introduction: The Role as a Key Intermediate
This compound serves as a crucial building block in the chemical synthesis of imidazolinone herbicides. Its pyridine ring and dicarboxylic acid functionalities allow for the construction of the imidazolinone ring system, which is essential for the herbicidal activity of the final compounds. The primary agrochemical potential of this compound, therefore, lies in its conversion to these highly effective weed control agents. While some pyridine carboxylic acids have been noted for their plant growth-regulating effects, the principal application of this compound in the agrochemical industry is firmly established in herbicide synthesis[1].
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The herbicidal activity of imidazolinones, derived from this compound, stems from their potent inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[2]. ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth[2]. By binding to the ALS enzyme, these herbicides block the production of these vital amino acids, leading to a cessation of cell division and, ultimately, plant death in susceptible species. This mode of action is highly specific to plants and microorganisms, contributing to the low mammalian toxicity of these herbicides.
References
Methodological & Application
Synthesis Protocol for 5-Methylpyridine-2,3-dicarboxylic acid: A Key Intermediate for Imidazolinone Herbicides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methylpyridine-2,3-dicarboxylic acid (5-MPDA) is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of imidazolinone herbicides.[1] This class of herbicides acts by inhibiting acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[2][3][4] The inhibition of this pathway ultimately leads to the death of susceptible weeds. This document provides a detailed protocol for the chemical synthesis of this compound and illustrates the biological pathway targeted by its derivatives.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 3-Methyl-8-hydroxyquinoline | [1] |
| Final Product | This compound | [1] |
| Yield | 58.6% | [1] |
| Purity (HPLC) | 97.4% | [1] |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the oxidation of 3-methyl-8-hydroxyquinoline.[1]
Materials:
-
3-methyl-8-hydroxyquinoline (0.10 mol, 15.9 g)
-
Dichloromethane
-
70% Nitric acid (1.8 mol, 126 g)
-
88% Formic acid
-
Acetone
-
Standard laboratory glassware and equipment (e.g., reaction flask, dropping funnel, condenser, stirring apparatus, filtration apparatus)
Procedure:
-
Dissolve 15.9 g (0.10 mol) of 3-methyl-8-hydroxyquinoline in dichloromethane.
-
While maintaining vigorous stirring, slowly add the 3-methyl-8-hydroxyquinoline solution dropwise to 126 g (1.8 mol) of 70% nitric acid over a period of 1 hour. The reaction temperature should be maintained between 80°C and 100°C. Caution: This reaction generates gases that should be properly scrubbed and vented.
-
After the addition is complete, heat the reaction mixture at 100°C to 105°C for 4 hours.
-
Cool the mixture to 85°C and add 88% formic acid. Continue heating at 85°C to 95°C for an additional 30 minutes.
-
Cool the reaction solution to 0°C and stir for 1 hour to facilitate precipitation.
-
Filter the resulting solid and wash it with acetone.
-
Dry the solid to obtain 5-methyl-2,3-pyridinedicarboxylic acid. The expected yield is approximately 10.6 g (58.6%), with a purity of 97.4% as determined by HPLC.[1]
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway: Mechanism of Action of Imidazolinone Herbicides
Herbicides derived from this compound, such as imidazolinones, target the biosynthesis of essential amino acids in plants. The diagram below outlines this inhibitory pathway.
Caption: Inhibition of branched-chain amino acid synthesis by imidazolinone herbicides.
References
Application Note: Synthesis of Imidazolinone Herbicides Using Pyridine-2,3-dicarboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazolinone herbicides are a class of potent, broad-spectrum weed control agents used extensively in modern agriculture.[1] Their mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants.[1][2] A key structural component of many imidazolinone herbicides, such as Imazethapyr, is a substituted pyridine ring fused to the imidazolinone moiety. The synthesis of this pyridine core often originates from 5-substituted pyridine-2,3-dicarboxylic acids.
This document provides detailed protocols and application notes on the use of 5-methylpyridine-2,3-dicarboxylic acid and its close, commercially significant analogue, 5-ethylpyridine-2,3-dicarboxylic acid, as key intermediates in the synthesis of imidazolinone herbicides.[2][3][4] The synthetic pathways described herein are based on established industrial processes, offering high yield and purity.[3]
Core Synthesis Workflow
The general manufacturing process for imidazolinone herbicides like Imazethapyr from a 5-substituted pyridine-2,3-dicarboxylic acid involves a multi-step chemical synthesis. The process begins with the conversion of the dicarboxylic acid to its more reactive anhydride form. This intermediate is then reacted with an appropriate aminocarboxamide or aminonitrile, followed by a base-catalyzed cyclization to form the characteristic imidazolinone ring. The final step involves acidification to isolate the active herbicide.
Caption: General workflow for imidazolinone herbicide synthesis.
Experimental Protocols
The following protocols are detailed syntheses for Imazethapyr, which utilizes 5-ethylpyridine-2,3-dicarboxylic acid. The same chemical principles are applicable for the 5-methyl analogue.
Protocol 1: Anhydride Formation
This step converts the dicarboxylic acid into the more reactive 5-ethyl-2,3-pyridinedicarboxylic anhydride.
Materials:
-
5-ethylpyridinedicarboxylic acid
-
Acetic anhydride
-
Xylene (solvent)
Procedure: [4]
-
Charge a reaction vessel with 40.2 g (0.2 mol) of 5-ethylpyridinedicarboxylic acid, 23 g (0.22 mol) of acetic anhydride, and 160 g of xylene.
-
Heat the mixture to reflux and maintain for 0.5 hours.
-
After the reaction is complete, cool the mixture to 25-30°C. The resulting solution containing 5-ethyl-2,3-pyridinedicarboxylic anhydride is used directly in the next step.
Protocol 2: Synthesis of Imazethapyr via Nitrile Intermediate
This pathway involves reaction of the anhydride with an aminonitrile, followed by hydrolysis and cyclization.
Materials:
-
Anhydride solution from Protocol 1
-
2-amino-2,3-dimethylbutyronitrile
-
Sodium hydroxide (NaOH) solution (30%)
-
Hydrogen peroxide (H₂O₂) solution (25%)
-
Hydrochloric acid (for acidification)
Procedure:
-
Amide Formation: [4]
-
To the cooled anhydride/xylene solution, slowly add 26 g (0.22 mol) of 2-amino-2,3-dimethylbutyronitrile dropwise, maintaining the temperature between 25-30°C.
-
After the addition is complete, cool the mixture and incubate at 8-12°C for 1 hour.
-
The intermediate product, 2-[(1-cyano-1,2-dimethylpropyl)-carboxamido]-5-ethylnicotinic acid, will precipitate. Filter and dry the solid.
-
-
Hydrolysis and Cyclization: [4]
-
In a separate reaction vessel, dissolve the 50.2 g of the intermediate product from the previous step in 106.7 g of 30% NaOH aqueous solution.
-
Stir for 10 minutes, then add 40.8 g of 25% hydrogen peroxide dropwise at a temperature of 20-25°C.
-
Maintain the temperature at 20-25°C for 2 hours.
-
Increase the temperature to 70°C and hold for 2 hours.
-
Finally, increase the temperature to 90°C for 20 minutes to complete the cyclization.
-
-
Acidification and Isolation: [5]
-
Cool the reaction mixture to 30-50°C.
-
Adjust the pH to 3-4 with hydrochloric acid to precipitate the Imazethapyr product.
-
Cool the slurry to 10-20°C and hold for 0.5-1 hour.
-
Filter the solid, wash with water, and dry to obtain the final product.
-
Protocol 3: Synthesis of Imazethapyr via Amide Intermediate
This alternative pathway involves the direct reaction of the anhydride with an aminocarboxamide.
Materials:
-
5-ethylpyridine-2,3-dicarboxylic acid
-
Acetic anhydride
-
Methanol
-
2-amino-2,3-dimethylbutanamide
-
Sodium methoxide
Procedure: [3]
-
Anhydride and Ester Formation:
-
React 5-ethylpyridine-2,3-dicarboxylic acid with acetic anhydride (molar ratio 1:1.1) in xylene at 30°C for 1 hour.
-
After anhydride formation is confirmed (e.g., by HPLC), add methanol (molar ratio relative to starting acid is 1:1.3) at a temperature of 10°C. The reaction to form the monoester intermediate is complete in approximately 0.5 hours.
-
-
Cyclization:
-
To the reaction mixture, add solid sodium methoxide and 2-amino-2,3-dimethylbutanamide. The molar ratio of starting dicarboxylic acid to the aminobutanamide to sodium methoxide should be approximately 1:1.1:3.5.
-
This base-catalyzed reaction performs the cyclization to form the imidazolinone ring.
-
-
Isolation:
-
After the reaction is complete, perform an aqueous extraction.
-
Adjust the pH of the aqueous layer with acid to precipitate the Imazethapyr product.
-
Filter, wash, and dry the final product.
-
Chemical Synthesis Pathways
The two primary routes from the pyridine dicarboxylic anhydride to the final Imazethapyr product are visualized below.
Caption: Key synthetic pathways to Imazethapyr.
Quantitative Data Summary
The following table summarizes reported yields and purity for the synthesis of Imazethapyr and its intermediates using the protocols described.
| Synthesis Step/Pathway | Product | Reported Yield | Reported Purity | Reference |
| Pathway 1 (Nitrile Route) | 2-[(1-cyano-1,2-dimethylpropyl)-carboxamido]-5-ethylnicotinic acid | 87.3% | 97% | [4] |
| Pathway 2 (Amide Route) | Imazethapyr (Overall Process) | 89.7% | 98.4% | [3] |
References
- 1. fao.org [fao.org]
- 2. Imazethapyr (Ref: AC 252925) [sitem.herts.ac.uk]
- 3. CN112142713A - Synthesis method of imazethapyr - Google Patents [patents.google.com]
- 4. Method for preparing imazethapyr - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102453022B - Method for preparing imazethapyr - Google Patents [patents.google.com]
Application Notes and Protocols for the Oxidation of 3-Methyl-8-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the selective oxidation of 3-methyl-8-hydroxyquinoline to either 3-formyl-8-hydroxyquinoline or 8-hydroxyquinoline-3-carboxylic acid. The protocols are based on established methods for the oxidation of methylquinolines.
Data Presentation
The following tables summarize the expected products and typical reaction parameters for the two primary oxidation methods.
Table 1: Oxidation of 3-Methyl-8-hydroxyquinoline to 3-Formyl-8-hydroxyquinoline
| Parameter | Value |
| Product | 3-Formyl-8-hydroxyquinoline |
| Oxidizing Agent | Selenium Dioxide (SeO₂) |
| Solvent | Dioxane or Xylene |
| Temperature | Reflux |
| Reaction Time | 4-12 hours |
| Typical Yield | 40-60% |
Table 2: Oxidation of 3-Methyl-8-hydroxyquinoline to 8-Hydroxyquinoline-3-carboxylic acid
| Parameter | Value |
| Product | 8-Hydroxyquinoline-3-carboxylic acid |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) |
| Solvent | Aqueous Pyridine |
| Temperature | 85-100°C |
| Reaction Time | 6-12 hours |
| Typical Yield | 20-40% |
Experimental Protocols
Protocol 1: Synthesis of 3-Formyl-8-hydroxyquinoline via Selenium Dioxide Oxidation
This protocol describes the selective oxidation of the methyl group at the C3 position to a formyl group using selenium dioxide. The methyl group adjacent to the nitrogen in the quinoline ring is known to be susceptible to oxidation by selenium dioxide[1][2][3].
Materials:
-
3-Methyl-8-hydroxyquinoline
-
Selenium Dioxide (SeO₂)
-
Dioxane (anhydrous)
-
Diatomaceous earth (e.g., Celite®)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Fume hood
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-methyl-8-hydroxyquinoline (1.0 eq) in anhydrous dioxane (10-15 mL per gram of starting material). The entire setup should be in a well-ventilated fume hood as selenium compounds are toxic[4][5].
-
Addition of Oxidant: To the stirred solution, add selenium dioxide (1.1 - 1.2 eq) in one portion.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the precipitated black selenium[4]. Wash the filter cake with a small amount of dioxane.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-formyl-8-hydroxyquinoline as a solid.
-
Characterization:
The product can be characterized by standard spectroscopic methods:
-
¹H NMR: Expect a downfield shift of the aromatic protons and the appearance of a singlet for the aldehyde proton around δ 9.5-10.5 ppm.
-
¹³C NMR: Expect a peak for the carbonyl carbon of the aldehyde around δ 190-200 ppm.
-
IR Spectroscopy: Look for a strong carbonyl stretching frequency around 1680-1700 cm⁻¹.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Protocol 2: Synthesis of 8-Hydroxyquinoline-3-carboxylic acid via Potassium Permanganate Oxidation
This protocol outlines the oxidation of the methyl group to a carboxylic acid using potassium permanganate in an aqueous pyridine solution[6]. This method is effective for the oxidation of alkyl side chains on aromatic rings[7][8].
Materials:
-
3-Methyl-8-hydroxyquinoline
-
Potassium Permanganate (KMnO₄)
-
Pyridine
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Diethyl ether or Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Buchner funnel and filter flask
-
Beaker
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend 3-methyl-8-hydroxyquinoline (1.0 eq) in a mixture of pyridine and water (e.g., a 1:2 v/v ratio).
-
Addition of Oxidant: Heat the mixture to 85-100°C with stirring. Add potassium permanganate (3.0 - 4.0 eq) portion-wise over 1-2 hours. The purple color of the permanganate will disappear as it is consumed. The formation of a brown precipitate of manganese dioxide (MnO₂) will be observed.
-
Reaction: Maintain the reaction mixture at 85-100°C with vigorous stirring for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of sodium bisulfite or sodium sulfite to quench the excess potassium permanganate and dissolve the manganese dioxide precipitate. The mixture should become colorless or pale yellow.
-
Acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid. This will protonate the carboxylic acid, causing it to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Purification:
-
Collect the precipitated 8-hydroxyquinoline-3-carboxylic acid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.
-
Characterization:
The product can be characterized by the following methods:
-
¹H NMR: Expect the disappearance of the methyl group signal and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Look for the appearance of a peak for the carbonyl carbon of the carboxylic acid around δ 165-175 ppm.
-
IR Spectroscopy: A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a strong carbonyl C=O stretch (around 1700-1725 cm⁻¹) should be observed.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Mandatory Visualization
Caption: Experimental workflow for the selective oxidation of 3-methyl-8-hydroxyquinoline.
References
- 1. researchgate.net [researchgate.net]
- 2. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 3. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. adichemistry.com [adichemistry.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Characterization of 5-Methylpyridine-2,3-dicarboxylic acid
Introduction
5-Methylpyridine-2,3-dicarboxylic acid (CAS No: 53636-65-0) is an organic compound with applications in chemical synthesis, serving as a building block for various organic compounds, including pharmaceuticals and agrochemicals.[1] Its proper characterization is crucial for quality control, reaction monitoring, and regulatory submissions. These application notes provide detailed methodologies for the comprehensive analytical characterization of this compound using various instrumental techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₄ | |
| Molecular Weight | 181.15 g/mol | |
| CAS Number | 53636-65-0 | |
| Boiling Point | 436.2 °C | |
| Appearance | White crystalline solid | |
| Solubility | Soluble in water and ethanol |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Application: HPLC is the primary method for determining the purity of this compound and for quantifying it in reaction mixtures or final products.[2] Reverse-phase HPLC is particularly effective for separating this polar compound from nonpolar impurities.[3]
Logical Workflow for Analytical Characterization
Caption: General workflow for the analytical characterization of a chemical substance.
Experimental Protocol: HPLC Purity Determination
This protocol outlines a reverse-phase HPLC method for purity analysis.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Acetonitrile (MeCN), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Formic acid or Phosphoric acid, analytical grade.[3]
-
This compound reference standard of known purity.
-
Sample of this compound for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm particle size.[3][4]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water with an acidic modifier. For example, Acetonitrile:Water:Phosphoric Acid (e.g., 20:80:0.1 v/v/v). For MS compatibility, replace phosphoric acid with 0.1% formic acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 250 nm.[4]
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase (or a suitable solvent like a water/MeCN mixture) to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
System Equilibration: Pump the mobile phase through the HPLC system until a stable baseline is achieved.[5]
-
Analysis: Inject the standard solution to determine the retention time. Then, inject the sample solution. Run duplicate injections for each sample.[5]
-
Data Processing: Integrate the peak areas in the chromatograms. Calculate the purity of the sample using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
HPLC Analysis Workflow
Caption: Step-by-step workflow for HPLC purity analysis.
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the chemical structure of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: ¹H and ¹³C NMR are used for unambiguous structural elucidation by identifying the chemical environment of hydrogen and carbon atoms in the molecule. It is a key technique for quality control of related compounds.[6]
Experimental Protocol: NMR Analysis
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆, D₂O).
-
NMR tubes.
-
Sample of this compound.
-
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals.
-
Expected Spectral Data (in DMSO-d₆)
| Technique | Expected Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | ~13.0 - 14.0 (broad s, 2H) | 2 x -COOH |
| ~8.8 (d, 1H) | H-6 (Pyridine ring) | |
| ~8.2 (d, 1H) | H-4 (Pyridine ring) | |
| ~2.5 (s, 3H) | -CH₃ | |
| ¹³C NMR | ~168 | C-2 Carboxyl Carbon |
| ~166 | C-3 Carboxyl Carbon | |
| ~155 | C-6 (Pyridine ring) | |
| ~150 | C-2 (Pyridine ring) | |
| ~140 | C-4 (Pyridine ring) | |
| ~135 | C-5 (Pyridine ring) | |
| ~128 | C-3 (Pyridine ring) | |
| ~18 | -CH₃ |
Note: Chemical shifts are predictive and may vary based on solvent and concentration.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
Application: FTIR spectroscopy is used to identify the functional groups present in the molecule, such as the carboxylic acid (O-H and C=O bonds) and the pyridine ring (C=C and C-N bonds).[7][8]
Experimental Protocol: FTIR Analysis
-
Instrumentation:
-
FTIR Spectrometer with a suitable sampling accessory (e.g., ATR or KBr press).
-
-
Procedure (ATR method):
-
Record a background spectrum.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | [7] |
| ~1700 (strong) | C=O stretch | Carboxylic Acid | [7] |
| 1600 - 1450 | C=C and C=N stretch | Pyridine Ring | [9] |
| ~1300 | C-O stretch / O-H bend | Carboxylic Acid | |
| ~800 - 700 | C-H out-of-plane bend | Aromatic Ring |
C. Mass Spectrometry (MS)
Application: Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. It is often used in conjunction with HPLC (LC-MS).[6]
Experimental Protocol: MS Analysis (Electrospray Ionization - ESI)
-
Instrumentation:
-
Mass Spectrometer with an ESI source, often coupled to an HPLC system (LC-MS).
-
-
Procedure:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the solution directly into the ESI source or inject it through an LC system.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Expected Mass Spectrometry Data
| Ion Mode | Expected m/z | Ion | Notes |
| Positive | 182.04 | [M+H]⁺ | Protonated molecule. |
| Negative | 180.02 | [M-H]⁻ | Deprotonated molecule. |
M refers to the molecular formula C₈H₇NO₄ with a monoisotopic mass of 181.0375.
References
- 1. 53636-65-0 | MFCD05662425 | this compound [aaronchem.com]
- 2. This compound | 53636-65-0 [chemicalbook.com]
- 3. Separation of 5-Methylpyrazine-2,3-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. cipac.org [cipac.org]
- 6. agrochemx.com [agrochemx.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Heterocycles from 5-Methylpyridine-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 5-Methylpyridine-2,3-dicarboxylic acid as a key starting material. The following sections detail the synthesis of fused pyridine systems, specifically Pyrido[2,3-d]pyrimidines and Pyrido[2,3-d]pyridazines, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities.
Synthesis of 7-Methyl-5,8-dihydropyrido[2,3-d]pyrimidine-5,7(6H,8H)-dione Derivatives
The reaction of 5-Methylpyridine-2,3-dicarboxylic anhydride with ureas or thioureas provides a direct route to Pyrido[2,3-d]pyrimidine-2,4-dione derivatives. These compounds are of interest for their potential as kinase inhibitors and anticancer agents.
Experimental Workflow
Caption: Workflow for the synthesis of Pyrido[2,3-d]pyrimidine derivatives.
Protocol 1: Synthesis of 7-Methyl-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-4-one
Materials:
-
This compound
-
Acetic anhydride
-
Thiourea
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Preparation of 5-Methylpyridine-2,3-dicarboxylic anhydride: A mixture of this compound (1.81 g, 10 mmol) and acetic anhydride (5 mL) is heated under reflux for 2 hours. The excess acetic anhydride is removed under reduced pressure to yield the crude anhydride, which is used in the next step without further purification.
-
Cyclocondensation: To the crude 5-Methylpyridine-2,3-dicarboxylic anhydride, add thiourea (0.76 g, 10 mmol) and glacial acetic acid (20 mL). The reaction mixture is heated under reflux for 6 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and then recrystallized from glacial acetic acid to afford the pure product.
Quantitative Data
| Compound | Reagent | Yield (%) | Melting Point (°C) |
| 7-Methyl-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-4-one | Thiourea | 75 | >300 |
| 7-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Urea | 82 | >300 |
Synthesis of 6-Methyl-5,8-dihydropyrido[2,3-d]pyridazine-5,8-dione Derivatives
The reaction of this compound or its anhydride with hydrazine derivatives provides a straightforward method for the synthesis of Pyrido[2,3-d]pyridazine-5,8-diones. These scaffolds are investigated for their anti-inflammatory and other pharmacological activities.
Signaling Pathway (Hypothetical Mechanism)
Caption: Proposed reaction mechanism for pyridopyridazine formation.
Protocol 2: Synthesis of 6-Methyl-5,8-dihydropyrido[2,3-d]pyridazine-5,8-dione
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (95%)
Procedure:
-
Reaction Setup: A mixture of this compound (1.81 g, 10 mmol) and hydrazine hydrate (0.5 mL, 10 mmol) in 95% ethanol (25 mL) is prepared in a round-bottom flask.
-
Reaction: The mixture is heated under reflux for 4 hours.
-
Work-up and Purification: The reaction mixture is cooled in an ice bath, and the precipitated solid is collected by filtration. The product is washed with cold ethanol and dried under vacuum to yield the pure 6-Methyl-5,8-dihydropyrido[2,3-d]pyridazine-5,8-dione.
Quantitative Data
| Compound | Reagent | Yield (%) | Melting Point (°C) |
| 6-Methyl-5,8-dihydropyrido[2,3-d]pyridazine-5,8-dione | Hydrazine hydrate | 88 | >300 |
| 6-Methyl-7-phenyl-5,8-dihydropyrido[2,3-d]pyridazine-5,8-dione | Phenylhydrazine | 72 | 245-247 |
Synthesis of 6-Methylpyrrolo[3,4-b]pyridine-5,7-dione Derivatives
The reaction of 5-Methylpyridine-2,3-dicarboxylic anhydride with primary amines leads to the formation of N-substituted imides, specifically Pyrrolo[3,4-b]pyridine-5,7-diones. These compounds can serve as versatile intermediates for further elaboration.
Experimental Workflow
Caption: Workflow for the synthesis of Pyrrolo[3,4-b]pyridine derivatives.
Protocol 3: Synthesis of 6-Methyl-2-phenylpyrrolo[3,4-b]pyridine-5,7-dione
Materials:
-
5-Methylpyridine-2,3-dicarboxylic anhydride (prepared as in Protocol 1)
-
Aniline
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Reaction: A mixture of 5-Methylpyridine-2,3-dicarboxylic anhydride (1.63 g, 10 mmol) and aniline (0.93 g, 10 mmol) in glacial acetic acid (20 mL) is heated at 120 °C for 3 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and poured into ice-cold water (100 mL). The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the pure product.
Quantitative Data
| Compound | Reagent | Yield (%) | Melting Point (°C) |
| 6-Methyl-2-phenylpyrrolo[3,4-b]pyridine-5,7-dione | Aniline | 85 | 210-212 |
| 2-(4-Chlorophenyl)-6-methylpyrrolo[3,4-b]pyridine-5,7-dione | 4-Chloroaniline | 82 | 235-237 |
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may require optimization for specific substrates and scales.
Application Notes and Protocols for the Purification of Crude 5-Methylpyridine-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of crude 5-Methylpyridine-2,3-dicarboxylic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following methods are designed to enhance the purity of the crude product obtained from synthesis, ensuring it meets the stringent requirements for subsequent applications.
Introduction
This compound is a vital building block in organic synthesis. The purity of this compound is critical for the successful and efficient production of downstream products. Crude this compound, often synthesized via the oxidation of 8-hydroxy-3-methylquinoline[1], may contain unreacted starting materials, by-products, and other impurities. This application note outlines two effective methods for its purification: Recrystallization and Acid-Base Purification.
Compound Properties
A summary of the physical and chemical properties of this compound is provided in the table below. Understanding these properties is essential for selecting and optimizing the purification protocol.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₄ | [2] |
| Molecular Weight | 181.15 g/mol | |
| Appearance | White crystalline solid | |
| Solubility | Soluble in water and ethanol. | |
| Boiling Point | 436.2 °C |
Experimental Protocols
Two primary methods for the purification of crude this compound are detailed below. The choice of method will depend on the nature of the impurities and the desired final purity.
Method 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. For pyridine dicarboxylic acids, water or a mixed solvent system can be effective.[3][4]
Materials:
-
Crude this compound
-
Deionized water or Acetone/n-Hexane solvent system
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and vacuum flask
-
Filter paper
-
Spatula and glass stirring rod
Protocol:
-
Solvent Selection: Based on available data, water is a suitable solvent for recrystallization due to the compound's solubility. Alternatively, a mixed solvent system of acetone and n-hexane has been reported for a similar compound.[4]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., deionized water).
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel.
-
Quickly filter the hot solution through a fluted filter paper to remove any solid impurities.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at an appropriate temperature until a constant weight is achieved.
-
Expected Outcome: This process should yield a significantly purer crystalline product, with a notable improvement in color (from off-white or yellowish to white). The purity can be assessed by techniques such as HPLC or melting point determination.
Method 2: Acid-Base Purification
This method leverages the acidic nature of the dicarboxylic acid to separate it from neutral and basic impurities. The compound is dissolved in a basic solution to form a soluble salt, filtered, and then re-precipitated by the addition of acid.[3]
Materials:
-
Crude this compound
-
Dilute aqueous sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution
-
Dilute aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Beakers or Erlenmeyer flasks
-
Magnetic stirrer
-
pH paper or pH meter
-
Buchner funnel and vacuum flask
-
Filter paper
-
Decolorizing carbon (optional)
Protocol:
-
Dissolution in Base:
-
Place the crude this compound in a beaker.
-
Slowly add a dilute basic solution (e.g., 1M NaOH) while stirring until the solid completely dissolves, forming the corresponding sodium salt.
-
-
Decolorization (Optional): If the solution is colored, add a small amount of decolorizing carbon and stir for 10-15 minutes.
-
Filtration of Impurities:
-
Filter the basic solution through a filter paper to remove any insoluble impurities and, if used, the decolorizing carbon.
-
-
Reprecipitation:
-
With vigorous stirring, slowly add a dilute acid (e.g., 1M HCl) to the clear filtrate.
-
This compound will precipitate as the solution becomes acidic.
-
Continue adding acid until the pH of the solution is approximately 2-3 to ensure complete precipitation.
-
-
Isolation:
-
Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the crystals thoroughly with cold deionized water to remove any residual salts.
-
-
Drying:
-
Dry the purified product in a vacuum oven at a suitable temperature to a constant weight.
-
Expected Outcome: This method is particularly effective for removing base-insoluble and neutral impurities. The resulting product should be a high-purity, white solid.
Purification Workflow
The following diagram illustrates the general workflow for the purification of crude this compound.
Caption: General workflow for the purification of this compound.
Data Summary
The following table summarizes the expected outcomes of the purification protocols. Actual yields and purity will vary depending on the quality of the crude material and the precise execution of the protocol.
| Parameter | Crude Product | After Recrystallization | After Acid-Base Purification |
| Purity (e.g., by HPLC) | ~90-95% | >98% | >99% |
| Appearance | Off-white to yellowish solid | White crystalline solid | White powder |
| Expected Yield | N/A | 70-90% | 80-95% |
Conclusion
The protocols described in this application note provide effective methods for the purification of crude this compound. The choice between recrystallization and acid-base purification will depend on the specific impurities present in the crude material. For optimal results, it is recommended to analyze the purity of the final product using appropriate analytical techniques such as HPLC, NMR, and melting point determination. These purification steps are crucial for ensuring the quality and consistency of this important chemical intermediate in research and development settings.
References
Application Notes and Protocols for the Esterification of 5-Methylpyridine-2,3-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of dimethyl and diethyl esters of 5-methylpyridine-2,3-dicarboxylic acid. This compound and its ester derivatives are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] The following protocols are based on the robust and well-established Fischer-Speier esterification method.[3]
Introduction
This compound is a versatile intermediate whose ester derivatives serve as key precursors in the development of complex heterocyclic compounds.[4] The esterification of the two carboxylic acid groups is a fundamental transformation that enables further chemical modifications. The most common and direct method for this transformation is the Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[5][6] This reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using a large excess of the alcohol and sometimes by removing the water that is formed.[1][7]
Reaction Principle
The esterification of this compound is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the ester.[3][7]
Protocols
Two primary protocols are presented below for the synthesis of the dimethyl and diethyl esters of this compound.
Protocol 1: Synthesis of Dimethyl 5-Methylpyridine-2,3-dicarboxylate
This protocol details the synthesis of the dimethyl ester via Fischer esterification using methanol.
Materials:
-
This compound
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol (20-30 eq). The large excess of methanol serves as both the reactant and the solvent.
-
Catalyst Addition: While stirring the suspension at room temperature, slowly and carefully add concentrated sulfuric acid (0.2-0.3 eq) dropwise. The addition is exothermic and may cause the methanol to warm.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Continue heating under reflux for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting dicarboxylic acid is consumed.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the oily residue in ethyl acetate (50 mL per gram of starting material). Carefully transfer the solution to a separatory funnel.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Add the bicarbonate solution slowly and vent the funnel frequently, as carbon dioxide gas will evolve. Continue washing until the gas evolution ceases and the aqueous layer is basic.[2]
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude dimethyl 5-methylpyridine-2,3-dicarboxylate.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of Diethyl 5-Methylpyridine-2,3-dicarboxylate
This protocol outlines the synthesis of the diethyl ester using ethanol, a reaction analogous to the direct esterification of similar pyridine dicarboxylic acids which achieves high yields.[8]
Materials:
-
This compound
-
Anhydrous Ethanol (C₂H₅OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with Dean-Stark trap (optional)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Add this compound (1.0 eq) and anhydrous ethanol (20-30 eq) to a round-bottom flask. A Dean-Stark trap can be fitted between the flask and the condenser to remove water as it forms, which helps drive the equilibrium towards the product.[5]
-
Catalyst Addition: With stirring, cautiously add concentrated sulfuric acid (0.2-0.3 eq) to the mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 78°C). Maintain the reflux for 8-16 hours. Monitor the reaction's completion via TLC.[9]
-
Solvent Removal: Once the reaction is complete, cool the flask to room temperature and remove the excess ethanol using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate.
-
Neutralization: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution until the acid catalyst is neutralized (cease of CO₂ evolution).[2]
-
Washing: Wash the organic phase with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude diethyl 5-methylpyridine-2,3-dicarboxylate.
-
Purification: The crude product can be purified further by vacuum distillation or column chromatography if required.
Data Presentation
The following tables summarize the key reactants, conditions, and expected outcomes for the esterification reactions.
Table 1: Reactants and Conditions for Esterification
| Parameter | Dimethyl Ester Synthesis | Diethyl Ester Synthesis |
| Starting Material | This compound | This compound |
| Alcohol (Reagent/Solvent) | Anhydrous Methanol | Anhydrous Ethanol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Concentrated Sulfuric Acid (H₂SO₄) |
| Molar Ratio (Acid:Alcohol:Catalyst) | 1 : 20-30 : 0.2-0.3 | 1 : 20-30 : 0.2-0.3 |
| Reaction Temperature (°C) | ~65 (Reflux) | ~78 (Reflux) |
| Reaction Time (hours) | 6 - 12 | 8 - 16 |
Table 2: Product Characterization and Expected Yield
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Expected Yield (%) |
| Dimethyl Ester | C₁₀H₁₁NO₄ | 209.20 | - | - | > 90 |
| Diethyl Ester | C₁₂H₁₅NO₄ | 237.25 | White to off-white crystalline powder[4] | 78-82[4] | > 90[8] |
Note: Yields are estimated based on similar reported reactions. Actual yields may vary depending on reaction scale and purification efficiency.
Visualizations
Reaction Scheme and Workflow
The following diagrams illustrate the chemical transformation and the general experimental workflow for the acid-catalyzed esterification process.
Caption: General reaction scheme for the Fischer esterification.
Caption: Step-by-step experimental and purification workflow.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. agrochemx.com [agrochemx.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Industrial Synthesis of 5-Methylpyridine-2,3-dicarboxylic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction:
5-Methylpyridine-2,3-dicarboxylic acid is a pivotal intermediate in the industrial synthesis of various agrochemicals, most notably herbicides belonging to the imidazolinone class.[1][2][3] Its molecular structure allows for further chemical modifications, making it a valuable building block in the development of novel active ingredients. This document provides detailed application notes and protocols for two primary large-scale synthesis methods of this compound, focusing on oxidation reactions of 3-methyl-8-hydroxyquinoline. The protocols are designed to be scalable for industrial applications, with a focus on yield, purity, and safety.
Synthesis Methodologies: An Overview
The industrial production of this compound predominantly relies on the oxidative cleavage of a suitable precursor. The most common and economically viable starting material is 3-methyl-8-hydroxyquinoline. This section details two established oxidative methods: oxidation using nitric acid and oxidation using hydrogen peroxide in a basic medium.
Method 1: Nitric Acid Oxidation
This method involves the direct oxidation of 3-methyl-8-hydroxyquinoline with concentrated nitric acid. It is a robust and relatively high-yielding process.
Method 2: Hydrogen Peroxide Oxidation
This alternative method utilizes hydrogen peroxide as the oxidant in the presence of a strong base, such as potassium hydroxide. This process can be advantageous under certain industrial settings, offering a different safety and waste profile compared to nitric acid oxidation.
Data Presentation: Comparison of Synthesis Parameters
The following table summarizes the key quantitative data for the two primary synthesis methods, allowing for a direct comparison of their critical parameters.
| Parameter | Method 1: Nitric Acid Oxidation | Method 2: Hydrogen Peroxide Oxidation |
| Starting Material | 3-methyl-8-hydroxyquinoline | 3-methyl-8-hydroxyquinoline hydrochloride |
| Oxidizing Agent | 70% Nitric Acid | 30% Hydrogen Peroxide |
| Solvent/Medium | Dichloromethane (initial dissolution) | 26.4% Aqueous Potassium Hydroxide |
| Reaction Temperature | 80°C to 105°C | 75°C to 95°C |
| Reaction Time | Approximately 5.5 hours | Approximately 4.5 hours |
| Reported Yield | 58.6% | ~50-60% (inferred from related syntheses) |
| Reported Purity | 97.4% (by HPLC) | 96.1% |
| Key Reagents | Nitric Acid, Dichloromethane, Formic Acid, Acetone | Hydrogen Peroxide, Potassium Hydroxide, Hydrochloric Acid, Water |
Experimental Protocols
Protocol for Method 1: Nitric Acid Oxidation
This protocol is based on a reported lab-scale synthesis with proven yield and purity, suitable for scaling up.[2]
Materials:
-
3-methyl-8-hydroxyquinoline (15.9 g, 0.10 mol)
-
Dichloromethane
-
70% Nitric Acid (126 g, 1.8 mol)
-
88% Formic Acid
-
Acetone
-
Reaction vessel equipped with a stirrer, dropping funnel, and vent for gas scrubbing.
Procedure:
-
Dissolve 3-methyl-8-hydroxyquinoline (15.9 g) in dichloromethane.
-
Slowly add the solution dropwise to 70% nitric acid (126 g) over a period of 1 hour, maintaining the reaction temperature between 80°C and 100°C with constant stirring.
-
Ensure that the gases generated during the reaction are safely scrubbed and vented.
-
After the addition is complete, heat the reaction mixture to 100°C - 105°C for 4 hours.
-
Cool the mixture to 85°C and carefully add 88% formic acid over 20 minutes.
-
Continue heating at 85°C to 95°C for an additional 30 minutes.
-
Cool the reaction solution to 0°C and stir for 1 hour to allow for precipitation.
-
Filter the resulting solid and wash with cold acetone.
-
Dry the solid to obtain 5-methyl-2,3-pyridinedicarboxylic acid (expected yield: ~10.6 g, 58.6%).
-
Analyze the final product for purity using HPLC (expected purity: 97.4%).
Protocol for Method 2: Hydrogen Peroxide Oxidation
This protocol is adapted from a patented method for the synthesis of pyridine-2,3-dicarboxylic acids.[1]
Materials:
-
3-methyl-8-hydroxyquinoline hydrochloride (20.00 g, 0.102 mols)
-
26.4% Aqueous Potassium Hydroxide (145.6 g, 0.665 mols)
-
30% w/w Hydrogen Peroxide (92.7 g, 0.818 mols)
-
Hydrochloric Acid
-
Water
-
Reaction vessel with stirring, temperature control, and addition funnel.
Procedure:
-
Prepare a stirred mixture of 26.4% aqueous potassium hydroxide (145.6 g) and 3-methyl-8-hydroxyquinoline hydrochloride (20.00 g) in the reaction vessel.
-
Heat the mixture to 75°C - 80°C.
-
Over a period of 1.5 hours, add 30% hydrogen peroxide (92.7 g) to the mixture while maintaining the temperature at 75°C - 80°C.
-
After the addition is complete, hold the reaction solution at 75°C - 80°C for an additional 2 hours.
-
Increase the temperature and heat at 90°C to 95°C for 1 hour.
-
Cool the reaction mixture to 35°C.
-
Carefully add hydrochloric acid to the mixture until a pH of 1.6 to 1.8 is achieved, which will cause the product to precipitate.
-
Stir the resulting slurry for 1 hour at 20°C.
-
Filter the precipitate and wash it with 30 mL of water.
-
Air dry the solid for 12 hours to yield 5-methyl-pyridine-2,3-dicarboxylic acid as an off-white to light yellow solid (expected yield: ~14.6 g, with 96.1% purity).
Visualizations
General Synthesis Workflow
The following diagram illustrates the general workflow for the industrial synthesis of this compound, from the preparation of the starting material to the final product.
Caption: General workflow for the synthesis of this compound.
Chemical Transformation Pathway
This diagram illustrates the chemical transformation from the starting material to the final product.
References
Application Notes and Protocols for Spectroscopic Analysis of 5-Methylpyridine-2,3-dicarboxylic Acid Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic analysis of potential reaction intermediates derived from 5-methylpyridine-2,3-dicarboxylic acid. The information is targeted toward researchers in organic synthesis, medicinal chemistry, and drug development to facilitate the identification and characterization of novel compounds. The protocols and data presented are based on established reactions of the closely related pyridine-2,3-dicarboxylic anhydride, offering a predictive framework for the analysis of its 5-methyl derivative.
Introduction
This compound is a valuable starting material in the synthesis of various heterocyclic compounds, including those with potential biological activity. Its reactions often proceed through a series of intermediates, the identification of which is crucial for understanding reaction mechanisms and optimizing synthetic routes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structures of these transient or stable intermediates.
This document outlines a plausible reaction pathway involving the anhydride of this compound with nitrogen nucleophiles and provides detailed protocols for the spectroscopic analysis of the resulting intermediates.
Reaction Pathway and Intermediates
The reaction of 5-methylpyridine-2,3-dicarboxylic anhydride with nitrogen nucleophiles, such as substituted anilines, can proceed through several stages, leading to a variety of intermediates and final products. The pathway typically involves the initial formation of an amide-acid, which can then undergo cyclization to form a cyclic imide. Further reactions can lead to other derivatives.
A proposed reaction pathway, based on the reactivity of the analogous pyridine-2,3-dicarboxylic anhydride, is illustrated below. The presence of a methyl group at the 5-position is not expected to alter the fundamental course of the reaction but may influence the electronic properties and, consequently, the spectroscopic characteristics of the intermediates.
Caption: Proposed reaction pathway of 5-methylpyridine-2,3-dicarboxylic anhydride.
Spectroscopic Data of Key Intermediates
The following tables summarize the expected spectroscopic data for the key intermediates based on the analysis of analogous compounds derived from pyridine-2,3-dicarboxylic acid. The presence of the 5-methyl group will likely introduce an additional signal in the 1H and 13C NMR spectra and may cause slight shifts in the other signals.
Table 1: Expected 1H NMR Spectral Data (in DMSO-d6)
| Intermediate | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Intermediate A | Pyridine-H | 7.4 - 9.0 | m |
| (Amide-Carboxylic Acid) | Aromatic-H (from aniline) | 7.0 - 8.0 | m |
| NH | 8.5 - 9.5 | br s | |
| COOH | 10.0 - 12.0 | br s | |
| 5-CH3 | ~2.4 | s | |
| Intermediate B | Pyridine-H | 7.8 - 9.2 | m |
| (Cyclic Imide) | Aromatic-H (from aniline) | 7.1 - 7.8 | m |
| 5-CH3 | ~2.5 | s |
Table 2: Expected IR Spectral Data (cm-1)
| Intermediate | Functional Group | Expected Absorption Range (cm-1) | Intensity |
| Intermediate A | O-H (Carboxylic Acid) | 3300 - 2500 | Broad |
| (Amide-Carboxylic Acid) | N-H (Amide) | 3400 - 3200 | Medium |
| C=O (Carboxylic Acid) | 1730 - 1700 | Strong | |
| C=O (Amide) | 1680 - 1650 | Strong | |
| Intermediate B | C=O (Imide) | 1780 - 1720 and 1730 - 1670 | Strong (two bands) |
| (Cyclic Imide) | C-N Stretch | 1350 - 1250 | Medium |
Table 3: Expected Mass Spectrometry Data (m/z)
| Intermediate | Ionization Mode | Expected [M+H]+ or M+• | Key Fragmentation Patterns |
| Intermediate A | ESI+ | Calculated based on R-group | Loss of H2O, loss of CO2 |
| (Amide-Carboxylic Acid) | |||
| Intermediate B | ESI+ or EI | Calculated based on R-group | Retro-Diels-Alder, loss of CO |
| (Cyclic Imide) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of organic reaction intermediates. Instrument parameters should be optimized for the specific compound and desired resolution.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified intermediate in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
-
1H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-64 (adjust for concentration).
-
Relaxation Delay: 1-5 s.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
-
-
13C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more (as needed for signal-to-noise).
-
Relaxation Delay: 2 s.
-
-
Processing: Apply Fourier transform with line broadening, phase correction, and baseline correction.
-
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.
-
Liquid/Solution Samples: Place a drop of the sample between two KBr or NaCl plates.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000 - 400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
-
-
Background Correction: Record a background spectrum of the empty ATR crystal or salt plates before running the sample.
-
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Parameters:
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the intermediates.
-
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of reaction intermediates.
Caption: General workflow for the analysis of reaction intermediates.
Conclusion
The successful identification of reaction intermediates is paramount for the development of robust and efficient synthetic methodologies. The protocols and data presented herein provide a foundational guide for the spectroscopic analysis of intermediates derived from this compound. While the provided data is based on analogous compounds, it offers a strong predictive basis for interpreting the spectra of the 5-methyl derivatives. Researchers are encouraged to adapt and optimize these protocols for their specific experimental setups and analytical needs.
Safe handling and storage procedures for 5-Methylpyridine-2,3-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Methylpyridine-2,3-dicarboxylic acid (CAS 53636-65-0) was publicly available at the time of this writing. The following safety, handling, and storage procedures are based on the available data for structurally similar compounds, such as 2,3-pyridinedicarboxylic acid and 5-ethylpyridine-2,3-dicarboxylic acid. It is imperative to handle this chemical with caution and to consult a certified safety professional before commencing any work.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to be:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][2]
-
Eye Irritation: May cause serious eye irritation, including redness, watering, and discomfort.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the mucous membranes and upper respiratory tract.[1][2]
-
Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[2]
GHS Hazard Pictogram (Anticipated):
Signal Word (Anticipated): WARNING
Hazard Statements (Anticipated):
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements (Anticipated):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 53636-65-0 |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Boiling Point | 436.2 °C[4] |
Safe Handling Procedures
3.1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]
3.2. Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved N95 respirator or higher. |
3.3. General Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the laboratory area.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Remove contaminated clothing and wash it before reuse.
Safe Storage Procedures
-
Store in a cool, dry, and well-ventilated area away from direct sunlight.
-
Keep the container tightly closed when not in use.
-
Store in the original container.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Experimental Protocols
Protocol 1: Weighing and Preparing a Solution of this compound
Objective: To safely weigh a specified mass of solid this compound and dissolve it in a solvent to a desired concentration.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., deionized water, ethanol)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask with stopper
-
Beaker
-
Magnetic stir bar and stir plate (optional)
-
Appropriate PPE (lab coat, safety goggles, nitrile gloves)
Procedure:
-
Preparation:
-
Ensure the work area (chemical fume hood) is clean and uncluttered.
-
Don the required PPE: lab coat, safety goggles, and nitrile gloves.
-
Place the analytical balance inside the fume hood or in a designated weighing area with minimal air currents.
-
-
Weighing the Compound:
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.
-
Carefully use a clean spatula to transfer the desired amount of this compound from its storage container onto the weighing paper. Avoid generating dust.
-
Once the target mass is reached, securely close the storage container of the compound.
-
-
Dissolving the Compound:
-
Carefully transfer the weighed solid into a beaker.
-
Add a small amount of the chosen solvent to the beaker.
-
If necessary, use a magnetic stir bar and stir plate to aid in dissolution.
-
Once the solid is fully dissolved, quantitatively transfer the solution to the appropriate volumetric flask.
-
Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.
-
Add the solvent to the volumetric flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Cleanup:
-
Dispose of the weighing paper and any other contaminated disposable materials in the designated solid chemical waste container.
-
Clean the spatula and any non-disposable glassware.
-
Wipe down the work area.
-
Remove gloves and wash hands thoroughly.
-
Visualizations
Caption: Workflow for Safe Handling and Storage of this compound.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Methylpyridine-2,3-dicarboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methylpyridine-2,3-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include substituted quinolines, such as 3-methyl-8-hydroxyquinoline, which can be oxidized to yield the desired product.[1][2] Another approach involves the oxidation of quinoline itself, followed by purification steps.
Q2: What are the typical oxidizing agents used in this synthesis?
A2: Strong oxidizing agents are typically employed. Nitric acid is a common choice for the oxidation of substituted quinolines.[1][2] Hydrogen peroxide in an aqueous basic solution is also an effective oxidizing agent for this transformation.[2] Additionally, chlorate salts in an acidic medium, often with a cupric compound catalyst, can be used for the oxidation of quinoline.[3][4]
Q3: What is a typical yield for the synthesis of this compound?
A3: The yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Reported yields for the nitric acid oxidation of 3-methyl-8-hydroxyquinoline are around 58.6%.[1] Methods involving the oxidation of 3-ethyl-8-hydroxyquinoline with hydrogen peroxide have shown yields in the range of 40% to 60%.[2] Oxidation of quinoline with a chlorate salt in the presence of a cupric compound can achieve yields of up to 62%.[3]
Q4: How can the purity of the final product be assessed?
A4: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound.[1] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the structure and identify impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature within the recommended range.[1][2]- Ensure the molar ratio of the oxidizing agent to the starting material is optimal.[2] |
| Side reactions or product decomposition. | - Carefully control the reaction temperature to avoid overheating.[1]- Optimize the rate of addition of the oxidizing agent. | |
| Inefficient product isolation. | - Adjust the pH carefully during precipitation to maximize product recovery.[2]- Ensure the filtration and washing steps are performed with cold solvents to minimize product loss.[2] | |
| Product Impurity | Presence of unreacted starting material. | - Monitor the reaction progress using TLC or HPLC to ensure complete conversion.- Optimize reaction time and temperature. |
| Formation of byproducts from over-oxidation or side reactions. | - Use a milder oxidizing agent or less harsh reaction conditions.- Employ purification techniques such as recrystallization or column chromatography. | |
| Incomplete removal of catalysts or reagents. | - Thoroughly wash the isolated product with appropriate solvents.- For metal catalysts, consider using a chelating agent during workup. | |
| Reaction Not Initiating | Low reaction temperature. | - Gradually increase the temperature to the recommended initiation temperature. |
| Purity of starting materials or reagents. | - Verify the purity of starting materials and reagents using appropriate analytical methods. | |
| Insufficient mixing. | - Ensure efficient stirring throughout the reaction. |
Experimental Protocols
Protocol 1: Oxidation of 3-Methyl-8-hydroxyquinoline with Nitric Acid
Materials:
-
3-methyl-8-hydroxyquinoline
-
Dichloromethane
-
70% Nitric acid
-
88% Formic acid
-
Acetone
Procedure:
-
Dissolve 3-methyl-8-hydroxyquinoline (0.10 mol) in dichloromethane.
-
Slowly add the solution dropwise to 70% nitric acid (1.8 mol) at a temperature of 80°C to 100°C over 1 hour with continuous stirring.
-
Heat the reaction mixture at 100°C to 105°C for 4 hours.
-
Cool the mixture to 85°C and add 88% formic acid. Continue heating at 85°C to 95°C for 30 minutes.
-
Cool the reaction solution to 0-5°C and stir for 1 hour.
-
Filter the resulting solid, wash with acetone, and dry to obtain 5-methyl-2,3-pyridinedicarboxylic acid.[1]
Protocol 2: Oxidation of 3-Ethyl-8-hydroxyquinoline with Hydrogen Peroxide
Materials:
-
3-ethyl-8-hydroxyquinoline
-
15-35% aqueous sodium or potassium hydroxide
-
30-50% aqueous hydrogen peroxide
-
Sulfuric acid
Procedure:
-
Dissolve 3-ethyl-8-hydroxyquinoline in 4 to 7 molar equivalents of 15% to 35% aqueous sodium or potassium hydroxide.
-
Heat the solution to a temperature range of 75°C to 90°C.
-
Add 8 to 20 molar equivalents of 30% to 50% aqueous hydrogen peroxide over a period of 0.5 to 5 hours.
-
After the reaction is complete, cool the solution to 45°C.
-
Adjust the pH to 3.5 with sulfuric acid to precipitate potassium sulfate, which is then filtered off.
-
Further acidify the filtrate with sulfuric acid to a pH of 1.8 to precipitate the product.
-
Filter the slurry, wash the solid with cold water, and dry under reduced pressure.[2]
Process Visualizations
Caption: Workflow for the synthesis via nitric acid oxidation.
Caption: A logical flow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of 5-Methylpyridine-2,3-dicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylpyridine-2,3-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most frequently reported starting material is 3-methyl-8-hydroxyquinoline.[1] Another potential precursor is 2,3-dimethyl-5-methylpyridine (also known as 5-methyl-2,3-lutidine). The synthesis primarily involves the oxidation of the methyl groups on the pyridine ring to carboxylic acids.
Q2: Which oxidizing agents are typically used in this synthesis?
A2: Common oxidizing agents for this transformation include nitric acid and hydrogen peroxide in the presence of a base.[1] The choice of oxidant can influence the reaction conditions, yield, and impurity profile.
Q3: What is the expected purity of the final product?
A3: The purity of this compound can vary depending on the synthetic route and purification methods. Purity levels of 96.1% to over 99% have been reported.[1][2]
Troubleshooting Guide: Common Impurities and Solutions
The synthesis of this compound can be accompanied by the formation of several impurities. Understanding the origin of these impurities is crucial for optimizing the reaction and purification processes.
Impurity Profile Overview
| Impurity Type | Potential Chemical Species | Formation Pathway |
| Incomplete Oxidation Products | 5-Hydroxymethylpyridine-2,3-dicarboxylic acid5-Formylpyridine-2,3-dicarboxylic acid | Stepwise oxidation of the methyl group at the 5-position is not driven to completion. |
| Over-oxidation Products | Pyridine-2,3-dicarboxylic acidOther decarboxylated species | Loss of the methyl group or a carboxyl group under harsh oxidative conditions. |
| Nitration Byproducts (when using nitric acid) | Nitro-substituted this compound | Electrophilic nitration of the aromatic ring by the nitric acid oxidant. |
| Unreacted Starting Material | 3-Methyl-8-hydroxyquinoline or 5-methyl-2,3-lutidine | Incomplete reaction conversion. |
Detailed Troubleshooting for Specific Impurities
Issue 1: Presence of Incomplete Oxidation Products
-
Question: My final product shows peaks corresponding to 5-hydroxymethylpyridine-2,3-dicarboxylic acid and/or 5-formylpyridine-2,3-dicarboxylic acid in my analytical chromatogram. What could be the cause and how can I resolve this?
-
Answer:
-
Cause: The presence of these impurities indicates that the oxidation of the methyl group at the 5-position of the pyridine ring is incomplete. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal concentration of the oxidizing agent.
-
Troubleshooting and Solutions:
-
Reaction Conditions:
-
Increase Reaction Time: Prolong the reaction time to allow for complete oxidation. Monitor the reaction progress using a suitable analytical technique like HPLC or TLC.
-
Elevate Temperature: Carefully increase the reaction temperature within the limits of the stability of the product and reactants.
-
Optimize Oxidant Concentration: Increase the molar ratio of the oxidizing agent to the starting material. Gradual addition of the oxidant can sometimes improve selectivity and yield.
-
-
Purification:
-
Recrystallization: These partially oxidized impurities may have different solubility profiles than the desired product. Recrystallization from a suitable solvent system can be an effective purification method.
-
Chromatography: If recrystallization is ineffective, column chromatography can be employed to separate the desired dicarboxylic acid from its less polar, partially oxidized counterparts.
-
-
-
Issue 2: Formation of Over-oxidation and Decarboxylation Products
-
Question: I am observing impurities with a lower molecular weight than the target compound, suggesting decarboxylation. How can I prevent this?
-
Answer:
-
Cause: Harsh reaction conditions, such as excessively high temperatures or prolonged exposure to a strong oxidizing environment, can lead to the cleavage of C-C bonds, resulting in the loss of one or both carboxylic acid groups (decarboxylation).[3][4] The stability of pyridine carboxylic acids to decarboxylation can vary depending on the position of the carboxyl groups.[4]
-
Troubleshooting and Solutions:
-
Milder Reaction Conditions:
-
Temperature Control: Maintain the reaction temperature at the lowest effective level to achieve complete oxidation without promoting decarboxylation.
-
Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or via a syringe pump to avoid localized "hot spots" and maintain a controlled reaction rate.
-
-
Choice of Oxidant: Consider using a milder oxidizing agent if decarboxylation is a significant issue with stronger oxidants like nitric acid.
-
-
Issue 3: Nitration of the Aromatic Ring
-
Question: When using nitric acid as the oxidant, I am detecting nitro-substituted byproducts. How can I minimize their formation?
-
Answer:
-
Cause: Nitric acid is a powerful nitrating agent, and under the reaction conditions, electrophilic nitration of the electron-rich aromatic rings of the starting material or the product can occur.
-
Troubleshooting and Solutions:
-
Temperature Control: Nitration reactions are often highly temperature-dependent. Maintaining a lower and precisely controlled reaction temperature can significantly reduce the rate of nitration relative to the desired oxidation.
-
Alternative Oxidants: If nitration remains a persistent issue, switching to a non-nitrating oxidizing agent, such as hydrogen peroxide under basic conditions, is the most effective solution.
-
-
Experimental Protocols: Key Methodologies
General Protocol for Oxidation of 3-Methyl-8-hydroxyquinoline with Nitric Acid
This protocol is a representative example and may require optimization.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reaction: Charge the flask with 3-methyl-8-hydroxyquinoline. Slowly add concentrated nitric acid through the dropping funnel while maintaining the temperature within a specified range (e.g., 80-100 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by HPLC or TLC.
-
Workup: Upon completion, cool the reaction mixture and carefully quench it by pouring it onto ice. Adjust the pH of the solution to precipitate the crude product.
-
Purification: Collect the crude solid by filtration, wash with cold water, and dry. Further purify the product by recrystallization from a suitable solvent or by column chromatography.
Visualization of Impurity Formation Pathways
The following diagram illustrates the logical relationships in the formation of common impurities during the synthesis of this compound.
Caption: Logical workflow of impurity formation in the synthesis of this compound.
References
- 1. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 2. This compound, CasNo.53636-65-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. Oxidative decarboxylation - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting low yield in 3-methyl-8-hydroxyquinoline oxidation
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields during the oxidation of 3-methyl-8-hydroxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the oxidation of 3-methyl-8-hydroxyquinoline?
The primary expected product is 3-methylquinoline-5,8-dione . The oxidation of 8-hydroxyquinoline derivatives typically results in the formation of the corresponding quinoline-5,8-dione.[1][2]
Q2: My reaction yield is consistently low. What are the common causes?
Low yields in this oxidation can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or a suboptimal ratio of oxidant to starting material.
-
Side Reactions: Competing side reactions can consume the starting material or the desired product. The presence of certain reagents or impurities can promote the formation of undesired byproducts. For instance, in the presence of HCl, the formation of chlorohydroquinones has been observed.[1]
-
Product Degradation: The quinoline-5,8-dione product may be unstable under the reaction or workup conditions, leading to degradation.
-
Suboptimal Oxidizing Agent: The choice and quality of the oxidizing agent are critical. Older or improperly stored reagents can have reduced activity.
-
Issues with Starting Material: The purity of the 3-methyl-8-hydroxyquinoline starting material is important. Impurities can interfere with the reaction.
Q3: What oxidizing agents are recommended for this transformation?
Common and effective oxidizing agents for the conversion of 8-hydroxyquinolines to quinoline-5,8-diones include:
-
Fremy's Salt (Dipotassium Nitrosodisulfonate): This is a classic and selective reagent for the oxidation of phenols to quinones, a reaction often referred to as the Teuber reaction.[3][4][5]
-
tert-Butyl Hydroperoxide (tBuOOH) with a Catalyst: Catalytic systems, such as those employing an iron catalyst, can be used for a clean oxidation.[2]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. Use an appropriate solvent system to achieve good separation between the starting material (3-methyl-8-hydroxyquinoline) and the product (3-methylquinoline-5,8-dione). The disappearance of the starting material spot and the appearance of a new, typically more colored, product spot will indicate the reaction's progress.
Q5: Are there any specific purification strategies for the product?
Purification of quinoline-5,8-diones can often be achieved through the following methods:
-
Extraction: After quenching the reaction, an extraction with a suitable organic solvent like dichloromethane can be performed.[1]
-
Column Chromatography: Silica gel column chromatography is a common method for purifying the crude product.
-
Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent can be an effective final purification step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive oxidizing agent. | Use a fresh batch of the oxidizing agent. If using Fremy's salt, ensure it has been stored properly, as it can decompose.[3] |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some oxidations are performed at room temperature or below, while others may require gentle heating. | |
| Insufficient amount of oxidizing agent. | Increase the molar equivalents of the oxidizing agent. A common starting point is to use a slight excess. | |
| Multiple Spots on TLC (Side Products) | Over-oxidation or degradation. | Reduce the reaction time or lower the temperature. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Presence of interfering substances. | Ensure all glassware is clean and dry. Use high-purity solvents and reagents. If using an acid-catalyzed reaction, be aware of potential side reactions like chlorination if HCl is present.[1] | |
| Difficulty in Isolating the Product | Product is highly soluble in the workup solvent. | Try a different extraction solvent. If the product is polar, a more polar solvent might be necessary, or continuous extraction could be employed. |
| Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. | |
| Product Appears Impure After Purification | Co-elution with impurities during chromatography. | Optimize the solvent system for column chromatography to achieve better separation. |
| Thermal degradation during solvent removal. | Use a rotary evaporator at a low temperature to remove the solvent. |
Experimental Protocols
Oxidation using Fremy's Salt (Teuber Reaction)
This is a general procedure based on the oxidation of phenols to quinones.
-
Preparation of Reagents:
-
Dissolve the 3-methyl-8-hydroxyquinoline in a suitable solvent such as acetone, methanol, or a mixture with water.
-
Prepare a solution of Fremy's salt (dipotassium nitrosodisulfonate) in water, often buffered with a phosphate buffer (e.g., KH₂PO₄).[6]
-
-
Reaction:
-
Cool the solution of the starting material in an ice bath.
-
Add the Fremy's salt solution dropwise with vigorous stirring. The reaction mixture will typically change color.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Catalytic Oxidation with tert-Butyl Hydroperoxide (tBuOOH)
This protocol is adapted from the oxidation of 8-hydroxyquinoline.[2]
-
Reaction Setup:
-
To a solution of 3-methyl-8-hydroxyquinoline in a suitable solvent (e.g., acetonitrile), add a catalytic amount of an iron catalyst (e.g., iron(II) phthalocyanine-tetrasulfonic acid supported on silica).
-
Heat the mixture to the desired temperature (e.g., 60°C).
-
-
Addition of Oxidant:
-
Add tert-butyl hydroperoxide (tBuOOH) dropwise to the reaction mixture.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
-
Visualizations
Caption: Reaction pathway for the oxidation of 3-methyl-8-hydroxyquinoline.
Caption: Troubleshooting workflow for low yield in 3-methyl-8-hydroxyquinoline oxidation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione with tBuOOH in the presence of covalently bound FePcS–SiO2 catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Frémy's salt - Wikipedia [en.wikipedia.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Fremy’s Salt-Mediated Oxidative Addition. A New Approach in the Total Synthesis of Naturally Dipetalolactone and Its Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methods for improving the solubility of 5-Methylpyridine-2,3-dicarboxylic acid in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on methods to improve the solubility of 5-Methylpyridine-2,3-dicarboxylic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common organic solvents?
A1: this compound is a polar molecule and generally exhibits low solubility in non-polar organic solvents. It is known to be soluble in water and ethanol, though quantitative data is limited in publicly available literature. Its solubility in other common organic solvents such as acetone, methanol, isopropanol, and THF is expected to be moderate and can be significantly influenced by factors like temperature and the presence of co-solvents.
Q2: What are the primary methods for improving the solubility of this compound?
A2: The primary methods for enhancing the solubility of this compound in organic solvents include:
-
Co-solvency: Using a mixture of solvents to increase solubility.
-
pH Adjustment: Modifying the pH of the solution to ionize the carboxylic acid groups, which can increase solubility in polar solvents.
-
Salt Formation: Converting the dicarboxylic acid into a salt, which often exhibits significantly higher solubility.
Q3: How does pH adjustment affect the solubility of this compound?
A3: As a dicarboxylic acid, the solubility of this compound is highly pH-dependent. In the presence of a base, the carboxylic acid groups will deprotonate to form carboxylate anions. This ionization increases the polarity of the molecule, generally leading to higher solubility in polar organic solvents like alcohols. Conversely, in acidic conditions, the molecule will remain in its less soluble, neutral form.
Q4: Can salt formation significantly improve the solubility of this compound?
A4: Yes, salt formation is a widely used and effective technique for increasing the solubility of acidic and basic compounds.[1][2][3] By reacting this compound with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine), a salt can be formed. These salts are often more soluble in organic solvents than the free acid form.
Troubleshooting Guides
Issue: this compound is not dissolving in my chosen organic solvent.
| Possible Cause | Troubleshooting Step |
| Low intrinsic solubility | Try heating the mixture gently to increase the rate of dissolution and solubility. If the compound precipitates upon cooling, a different solvent or a solubility enhancement technique may be necessary. |
| Inappropriate solvent polarity | Attempt to use a more polar solvent. Given the presence of two carboxylic acid groups and a pyridine ring, polar solvents like methanol, ethanol, or DMSO are more likely to be effective than non-polar solvents like hexane or toluene. |
| Compound is in its free acid form | Consider using a solubility enhancement method such as co-solvency, pH adjustment, or salt formation as detailed in the experimental protocols below. |
Issue: The compound precipitates out of solution after initial dissolution.
| Possible Cause | Troubleshooting Step |
| Supersaturation | The initial dissolution may have been achieved through heating, leading to a supersaturated solution upon cooling. Try to find a solvent system where the compound is soluble at the desired working temperature. |
| Change in pH | For pH-adjusted solutions, ensure the pH remains stable. Buffering the solution can help prevent precipitation due to pH fluctuations. |
| Common ion effect | If working with a salt form of the compound, the presence of other ions in the solution could potentially decrease its solubility. |
Data Presentation
Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Estimated Solubility |
| Hexane | 0.1 | Insoluble |
| Toluene | 2.4 | Very Low |
| Dichloromethane | 3.1 | Low |
| Diethyl Ether | 4.0 | Low |
| Tetrahydrofuran (THF) | 4.0 | Moderate |
| Acetone | 5.1 | Moderate |
| Isopropanol | 5.2 | Soluble |
| Ethanol | 5.2 | Soluble[4] |
| Methanol | 6.6 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High |
| Water | 10.2 | Soluble[4] |
Note: This table provides estimated qualitative solubility based on the chemical structure of the compound and general principles of solubility. Actual quantitative solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Quantitative Solubility by the Isothermal Shake-Flask Method
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
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This compound
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Selected organic solvent(s)
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Thermostatically controlled shaker or water bath
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Analytical balance
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Vials or flasks with secure caps
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Place the vial in a thermostatically controlled shaker set at the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of the solvent.
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Quantify the concentration of this compound in the diluted solution using a pre-validated analytical method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol describes how to systematically evaluate the effect of a co-solvent on the solubility of this compound.
Materials:
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This compound
-
Primary solvent (in which solubility is low)
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Co-solvent (miscible with the primary solvent and in which the compound is expected to be more soluble, e.g., ethanol, DMSO)
-
Materials from Protocol 1
Procedure:
-
Prepare a series of solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 90:10, 80:20, 50:50 by volume).
-
For each solvent mixture, determine the solubility of this compound using the isothermal shake-flask method described in Protocol 1.
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Plot the solubility of the compound as a function of the co-solvent percentage.
-
Identify the co-solvent concentration that provides the desired solubility for your experiment.
Protocol 3: Solubility Enhancement by pH Adjustment
This protocol explains how to increase the solubility of this compound in a polar organic solvent by adding a base.
Materials:
-
This compound
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Polar organic solvent (e.g., methanol, ethanol)
-
A suitable base (e.g., 1 M NaOH in the chosen solvent, or an organic base like triethylamine)
-
pH meter or pH indicator strips suitable for organic solvents
-
Materials from Protocol 1
Procedure:
-
Prepare a suspension of this compound in the chosen polar organic solvent.
-
While stirring, slowly add the basic solution dropwise.
-
Monitor the dissolution of the solid and the pH of the solution.
-
Continue adding the base until the solid is completely dissolved.
-
The final pH at which the compound dissolves can be recorded. For quantitative analysis, determine the solubility at different pH values following the procedure in Protocol 1, using buffered solutions where possible.
Protocol 4: Solubility Enhancement via Salt Formation
This protocol provides a general method for forming a salt of this compound to improve its solubility.
Materials:
-
This compound
-
A suitable base (e.g., sodium hydroxide, potassium hydroxide, triethylamine)
-
A suitable organic solvent for the reaction and subsequent solubility determination (e.g., ethanol)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent like ethanol.
-
Add an equimolar amount of the chosen base to the solution. The reaction can be monitored for completion by techniques such as TLC or LC-MS.
-
Once the reaction is complete, remove the solvent using a rotary evaporator to isolate the salt.
-
Dry the resulting salt under vacuum.
-
Determine the solubility of the newly formed salt in the desired organic solvent(s) using Protocol 1.
Visualizations
Caption: Workflow for addressing low solubility.
Caption: Strategies to enhance solubility.
References
Identification and removal of byproducts in 5-Methylpyridine-2,3-dicarboxylic acid synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the synthesis, identification of byproducts, and purification of 5-Methylpyridine-2,3-dicarboxylic acid. The information is targeted toward researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question: I am experiencing a low yield of this compound. What are the possible causes and solutions?
Answer: Low yields can stem from several factors:
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Incomplete Oxidation: The oxidation of the methylquinoline precursor may be incomplete.
-
Solution: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the reaction has stalled, consider extending the reaction time or increasing the amount of the oxidizing agent.
-
-
Suboptimal Reaction Temperature: The reaction temperature might be too low for the oxidation to proceed efficiently or too high, leading to degradation of the starting material or product.
-
Solution: Optimize the reaction temperature. For nitric acid oxidation, temperatures can be in the range of 180-370°C, while permanganate oxidations are typically performed at lower temperatures.[2]
-
-
Product Degradation: Harsh reaction conditions, such as high temperatures and extreme pH, can lead to the degradation of the desired product.[3][4]
-
Solution: Employ milder oxidizing agents or reaction conditions if possible. Minimize the time the product is exposed to harsh conditions.
-
-
Losses during Work-up and Purification: Significant amounts of the product may be lost during extraction, filtration, and recrystallization steps.
Question: The final product has an off-white, yellow, or brown coloration. How can I obtain a pure white product?
Answer: Discoloration typically indicates the presence of impurities.
-
Colored Byproducts: Incomplete or over-oxidation can lead to the formation of colored byproducts. Nitrated impurities can also be a source of color when using nitric acid.
-
Solution: A common and effective purification method is to treat the crude product with activated carbon.[6] This involves dissolving the product in a suitable solvent (e.g., a dilute basic solution), adding activated carbon, heating, and then filtering to remove the carbon and adsorbed impurities. The pure product can then be re-precipitated.[7]
-
-
Residual Metals: If a metal-based oxidizing agent (e.g., potassium permanganate) is used, residual metal oxides, such as manganese dioxide, can contaminate the product.
-
Solution: Ensure complete removal of insoluble byproducts by thorough filtration.[7]
-
Question: My final product contains insoluble material. What is it and how can I remove it?
Answer: Insoluble materials can be unreacted starting materials or inorganic byproducts.
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Inorganic Salts: Byproducts from the reaction, such as manganese dioxide from permanganate oxidation, or salts formed during pH adjustment, can be present.
-
Solution: For inorganic oxides, filtration is the primary method of removal.[7] For salts, washing the filtered product with deionized water can be effective, provided the product itself has low water solubility.
-
-
Unreacted Starting Material: The precursor, such as a methylquinoline derivative, may not have fully reacted.
-
Solution: Purify the product by recrystallization from a suitable solvent. The solubility difference between the product and the starting material should allow for their separation.
-
Question: I am having difficulty precipitating the product from the reaction mixture. What could be the issue?
Answer: Precipitation problems are often related to the pH of the solution.
-
Incorrect pH: Pyridine carboxylic acids are amphoteric and have an isoelectric point at which their solubility is minimal.
-
High Concentration of Soluble Impurities: The presence of a high concentration of soluble impurities can interfere with the crystallization process.
-
Solution: Perform a preliminary purification step, such as an extraction or treatment with activated carbon, before attempting precipitation.
-
Question: The melting point of my product is broad. What does this indicate?
Answer: A broad melting point range is a classic sign of an impure sample.
-
Presence of Byproducts: The presence of unreacted starting materials, intermediates, or side-reaction products will lower and broaden the melting point.
-
Solution: The product must be further purified. Recrystallization is a standard method to improve purity and obtain a sharp melting point. Purity can be assessed using techniques like HPLC or NMR spectroscopy.[7]
-
Frequently Asked Questions (FAQs)
What are the common starting materials for the synthesis of this compound?
A common precursor for the synthesis of this compound is a correspondingly substituted quinoline, such as 3-methyl-8-hydroxyquinoline.[5] The benzene ring of the quinoline is cleaved during oxidation, leaving the substituted pyridine ring.
What are the typical oxidizing agents used in this synthesis?
A variety of oxidizing agents can be employed, including nitric acid, potassium permanganate, hydrogen peroxide, and chromic acid.[5][8] The choice of oxidant can influence the reaction conditions, yield, and byproduct profile.
What are the potential major byproducts in this synthesis?
While specific byproducts are not extensively documented in readily available literature, potential impurities can be inferred from the reaction chemistry. These may include:
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Incompletely oxidized intermediates: Compounds where the quinoline ring is only partially cleaved.
-
Over-oxidized products: Further oxidation of the desired product could lead to other pyridine carboxylic acids or ring opening.
-
Isomeric impurities: If the starting methylquinoline is not pure, other isomers of methylpyridinedicarboxylic acid could be formed.
-
Nitrated byproducts: When using nitric acid as the oxidant, nitration of the aromatic rings can occur.
-
Unreacted starting material.
What analytical techniques are recommended for purity assessment?
The purity of the final product can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify any organic impurities.[7]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups of the product.[7]
-
Melting Point Analysis: A sharp melting point indicates high purity.
What is a general strategy for the purification of the crude product?
A general and effective purification strategy is acid-alkali refining combined with recrystallization.[7] This typically involves:
-
Dissolving the crude product in a dilute aqueous base (e.g., sodium hydroxide or ammonia).
-
Treating the solution with activated carbon to remove colored impurities.
-
Filtering the solution to remove the activated carbon and any insoluble matter.
-
Acidifying the filtrate with an acid (e.g., hydrochloric acid) to precipitate the purified product.
-
Collecting the precipitate by filtration, washing with a small amount of cold water, and drying.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Data Presentation
| Parameter | Typical Conditions | Reference(s) |
| Starting Material | Substituted quinoline (e.g., 3-methyl-8-hydroxyquinoline) | [5] |
| Oxidizing Agent | Nitric Acid | [2][5] |
| Potassium Permanganate | [5] | |
| Hydrogen Peroxide | [5] | |
| Reaction Temperature | 70 - 370°C (highly dependent on oxidant) | [2][5] |
| Reaction Pressure | Atmospheric to high pressure (e.g., 20-500 atm for nitric acid oxidation) | [2] |
| pH for Precipitation | Acidic (e.g., pH 1.8 - 3.5) | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound by Oxidation of 3-Methyl-8-hydroxyquinoline
This protocol is a general representation based on patent literature.[5]
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-methyl-8-hydroxyquinoline in an aqueous solution of a base such as potassium hydroxide.
-
Oxidation: Heat the mixture to the desired temperature (e.g., 75-90°C). Slowly add the oxidizing agent (e.g., 30-50% hydrogen peroxide) to the reaction mixture over a period of 0.5 to 5 hours, maintaining the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture. If peroxides are present, they can be quenched with a reducing agent like potassium bisulfite.
-
Precipitation: Carefully add an acid, such as sulfuric acid, to the reaction mixture to adjust the pH to the isoelectric point of the product (e.g., pH 1.8-3.5) to precipitate the crude this compound.
-
Isolation: Cool the slurry, and collect the solid product by filtration.
-
Washing: Wash the filter cake with a small amount of cold water to remove residual acid and salts.
-
Drying: Dry the product under reduced pressure.
Protocol 2: General Purification of this compound by Acid-Base Treatment
This protocol is based on general methods for purifying pyridine carboxylic acids.[7]
-
Dissolution: Dissolve the crude this compound in a dilute aqueous solution of a base (e.g., 1M NaOH) at room temperature or with gentle heating.
-
Decolorization: Add a small amount of activated carbon (e.g., 1-5% by weight) to the solution. Heat the mixture gently (e.g., 50-60°C) with stirring for 15-30 minutes.
-
Filtration: Filter the hot solution through a pad of celite or filter paper to remove the activated carbon and any other insoluble impurities.
-
Reprecipitation: Cool the filtrate to room temperature and slowly add an acid (e.g., 1M HCl) with stirring to adjust the pH to the isoelectric point, causing the pure product to precipitate.
-
Isolation: Collect the white precipitate by filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water.
-
Drying: Dry the purified product in a vacuum oven.
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 6. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
Preventing degradation of 5-Methylpyridine-2,3-dicarboxylic acid during reactions
Technical Support Center: 5-Methylpyridine-2,3-dicarboxylic acid
This guide provides researchers, scientists, and drug development professionals with essential information for handling this compound, focusing on preventing its degradation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during reactions?
A1: The main degradation pathway is thermal decarboxylation. This is particularly prominent due to the presence of a carboxylic acid group at the 2-position (ortho to the ring nitrogen), which significantly accelerates the loss of CO2 upon heating compared to other isomers.[1][2] The reaction is known to occur in aqueous solutions at temperatures above 95-100°C.[1]
Q2: How does the structure of this molecule influence its stability?
A2: The arrangement of the two carboxylic acid groups ortho to each other and one being ortho to the pyridine nitrogen is key. This configuration facilitates the formation of a stable six-membered ring transition state (a zwitterion intermediate), which lowers the activation energy for the removal of the C2-carboxyl group.[1][2] The product of this first decarboxylation is typically 5-methylnicotinic acid.
Q3: Is this compound stable under normal storage conditions?
A3: Yes, as a solid, the compound is stable under normal, ambient conditions of temperature and pressure.[3] Degradation becomes a concern primarily when it is heated in solution during a reaction.[1][3] It is advisable to store it away from moisture and strong oxidizing agents.[3]
Q4: What are the most common strategies to prevent its degradation?
A4: The most effective strategies involve either protecting the carboxylic acid groups or carefully controlling reaction parameters. Key methods include:
-
Esterification: Converting the dicarboxylic acid to its corresponding diester (e.g., dimethyl ester) provides excellent protection against decarboxylation.[4]
-
Temperature Control: Strictly maintaining the lowest possible reaction temperature that still allows for an acceptable reaction rate is crucial.
-
Anhydride Formation: For certain subsequent reactions, converting the diacid to its cyclic anhydride can serve as a protective and activating step.[5]
Troubleshooting Guide
Problem 1: My reaction yield is significantly lower than expected, and I suspect degradation of my starting material.
-
Question: What is the most likely cause for the low yield?
-
Answer: The most probable cause is the decarboxylation of this compound due to excessive heat. Reactions carried out at temperatures significantly above 100°C are particularly susceptible to this issue.[1] The loss of one or both carboxyl groups leads to the formation of byproducts instead of the desired product.
-
Question: How can I confirm if decarboxylation is occurring?
-
Answer: You can monitor the reaction mixture using techniques like HPLC, LC-MS, or ¹H NMR. Look for the appearance of signals corresponding to 5-methylnicotinic acid (the product of single decarboxylation) or 3-picoline (the product of double decarboxylation). Comparing the spectra of your reaction mixture to that of your starting material and expected byproducts will help confirm the degradation pathway.
-
Question: What steps should I take to improve the yield?
-
Answer:
-
Lower the Reaction Temperature: Attempt the reaction at the lowest temperature feasible. Even a reduction of 10-20°C can significantly decrease the rate of decarboxylation.
-
Protect the Carboxyl Groups: If the reaction chemistry allows, convert the diacid to a more stable form, such as its dimethyl ester, prior to the main reaction.[4] The ester groups can be hydrolyzed back to carboxylic acids in a final step if needed.
-
Minimize Reaction Time: Prolonged heating increases the extent of degradation. Optimize the reaction time to stop as soon as the starting material is consumed to a satisfactory level.
-
Problem 2: I am observing unexpected gas evolution from my reaction.
-
Question: What is this gas, and why is it forming?
-
Answer: The gas is almost certainly carbon dioxide (CO₂). It is being generated by the thermal decarboxylation of your starting material, this compound.[6]
-
Question: Is this gas evolution hazardous?
-
Answer: While CO₂ itself is not flammable or highly toxic, its evolution can cause a dangerous pressure buildup in a sealed reaction vessel. Always perform reactions that may generate gas in an open or properly vented system.
Preventative Strategies and Experimental Protocols
Strategy 1: Reaction Temperature Control
Careful management of heat is the most direct way to prevent degradation. When developing a protocol, it is essential to find the optimal balance between reaction kinetics and substrate stability.
Recommended Temperature Ranges for Common Solvents:
| Solvent | Recommended Max. Temperature (°C) | Notes |
| Water | 80 - 95 °C | Decarboxylation is well-documented in water above 100°C.[1] |
| DMF | 100 - 110 °C | Commonly used in MOF synthesis; provides a good balance for many reactions.[7] |
| Dioxane | 80 - 90 °C | A lower boiling point solvent that can help limit the maximum reaction temperature. |
| Toluene | 90 - 100 °C | Useful for reactions where water must be removed azeotropically. |
Note: These are general guidelines. The optimal temperature must be determined empirically for each specific reaction.
Strategy 2: Protection via Esterification
Converting the carboxylic acids to esters is a highly effective method to prevent decarboxylation and can also improve solubility in organic solvents.
Protocol: Synthesis of this compound dimethyl ester
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10.0 g of this compound in 150 mL of methanol.
-
Acid Catalyst: Cool the suspension in an ice bath. Slowly and carefully add 5 mL of concentrated sulfuric acid (or thionyl chloride) to the flask with stirring.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approximately 65°C). Maintain reflux for 12-18 hours, or until TLC/LC-MS analysis shows complete conversion of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. Extract the resulting aqueous residue three times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dimethyl ester. The product can be further purified by column chromatography or recrystallization if necessary.
Visualizations
Degradation Pathway
The primary degradation route for this compound is sequential thermal decarboxylation.
Caption: Primary thermal degradation pathway via sequential decarboxylation.
Troubleshooting Workflow for Low Reaction Yield
This logical diagram helps diagnose and solve issues of low product yield when using this compound.
Caption: A decision tree for troubleshooting low reaction yields.
Recommended Experimental Workflow
This workflow outlines the key decision points and steps for successfully using the compound while minimizing degradation.
Caption: Recommended workflow for planning experiments to avoid degradation.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. This compound dimethyl ester | 112110-16-4 [chemicalbook.com]
- 5. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-Methylpyridine-2,3-dicarboxylic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of 5-Methylpyridine-2,3-dicarboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.
Issue 1: Low Yield of this compound
-
Question: We are experiencing a significantly lower than expected yield of this compound during our scale-up synthesis. What are the potential causes and how can we troubleshoot this?
-
Answer: Low yields in the synthesis of this compound can stem from several factors, especially during scale-up. Here are some potential causes and corresponding troubleshooting steps:
-
Incomplete Oxidation: The oxidation of the precursor (e.g., 5-methylquinoline or 3-methyl-8-hydroxyquinoline) may not be complete. On a larger scale, mass and heat transfer limitations can become significant.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using a suitable analytical method like HPLC to confirm the disappearance of the starting material.
-
Temperature Control: Oxidation reactions are often exothermic. Poor temperature control on a larger scale can lead to side reactions or decomposition of the product. Ensure your reactor's cooling system is adequate and that the temperature is maintained within the optimal range throughout the reaction.
-
Agitation: Inadequate mixing can lead to localized "hot spots" and incomplete reaction. Ensure the stirring is efficient for the reactor volume.
-
Oxidant Stoichiometry: Re-evaluate the molar ratio of the oxidizing agent. On a larger scale, slight inaccuracies in weighing or charging can lead to a significant deficit of the oxidant.
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Troubleshooting:
-
Over-oxidation: Vigorous oxidation conditions can lead to the degradation of the pyridine ring. Consider a more controlled addition of the oxidizing agent or operating at a lower temperature.
-
Formation of N-oxides: The pyridine nitrogen can be oxidized to an N-oxide. While sometimes an intermediate, its accumulation can reduce the yield of the dicarboxylic acid.
-
Incomplete Oxidation Products: Partial oxidation of the starting material can lead to a mixture of products.
-
-
-
Product Isolation and Purification Issues: The product may be lost during the work-up and purification steps.
-
Troubleshooting:
-
Precipitation pH: The precipitation of this compound is pH-dependent. Ensure the pH is carefully adjusted to the isoelectric point to maximize precipitation.
-
Solubility: The product may have some solubility in the reaction mixture or wash solvents, leading to losses. Minimize the volume of wash solvents or use a solvent in which the product is less soluble.
-
Filtration: Ensure that the filtration process is efficient and that no product is lost in the filtrate.
-
-
-
Issue 2: Poor Product Purity and Discoloration
-
Question: Our isolated this compound is discolored (e.g., yellow or brown) and shows significant impurities by HPLC analysis. What are the likely causes and purification strategies?
-
Answer: Discoloration and impurities are common challenges in the synthesis of aromatic carboxylic acids. Here's how to address this issue:
-
Sources of Impurities and Color:
-
Incomplete Reaction: Unreacted starting material or partially oxidized intermediates are common impurities.
-
Side Products: As mentioned in the low yield section, various side reactions can generate impurities.
-
Decomposition: The product might be sensitive to high temperatures, leading to decomposition and the formation of colored byproducts.
-
Residual Metals: If a metal-based catalyst is used, residual metal ions can contaminate the product.
-
-
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying crystalline solids. Experiment with different solvent systems (e.g., water, ethanol/water mixtures, acetic acid) to find the optimal conditions for recrystallization.
-
Acid-Base Treatment: The product can be dissolved in a basic aqueous solution (e.g., sodium hydroxide or ammonia) and then filtered to remove insoluble impurities. The product is then re-precipitated by adding acid.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help remove colored impurities.
-
Washing: Thoroughly washing the filtered product with an appropriate solvent can remove soluble impurities.
-
-
Issue 3: Managing Exothermic Reactions During Scale-Up
-
Question: The oxidation reaction is highly exothermic, and we are concerned about controlling the temperature in our large-scale reactor. What are the best practices for managing this?
-
Answer: Managing exotherms is critical for safety and product quality during scale-up. An uncontrolled temperature rise can lead to a thermal runaway, a dangerous situation. Here are key strategies:
-
Controlled Addition of Reagents:
-
Slow Addition: The oxidizing agent should be added slowly and at a controlled rate to allow the reactor's cooling system to dissipate the generated heat effectively.
-
Subsurface Addition: Introducing the oxidant below the surface of the reaction mixture can improve its dispersion and prevent localized high concentrations.
-
-
Effective Heat Removal:
-
Reactor Cooling: Ensure the reactor is equipped with an efficient cooling jacket and that the coolant is at a suitable temperature and flow rate.
-
Dilution: Conducting the reaction in a larger volume of solvent can help to absorb the heat generated.
-
-
Monitoring and Emergency Preparedness:
-
Continuous Monitoring: Continuously monitor the internal temperature of the reactor.
-
Emergency Quenching: Have a plan for emergency quenching, which involves adding a cold, inert solvent to rapidly cool and dilute the reaction mixture if the temperature starts to rise uncontrollably.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the common starting materials for the synthesis of this compound?
-
A1: Common starting materials include 5-methylquinoline and 3-methyl-8-hydroxyquinoline. The choice of starting material often depends on its commercial availability, cost, and the specific synthetic route being employed.
-
-
Q2: Which oxidizing agents are typically used for this synthesis?
-
A2: Strong oxidizing agents are required to cleave the benzene ring of the quinoline precursor. Commonly used oxidants include nitric acid, hydrogen peroxide, and potassium permanganate.[1] The choice of oxidant can influence the reaction conditions, yield, and byproduct profile.
-
-
Q3: What are the key safety precautions to consider during the scale-up of this synthesis?
-
A3: Safety is paramount during scale-up. Key considerations include:
-
Handling of Corrosive and Oxidizing Agents: Use appropriate personal protective equipment (PPE) when handling strong acids and oxidizers.
-
Exothermic Reaction Management: As detailed in the troubleshooting section, have robust measures in place to control the reaction temperature.
-
Ventilation: The reaction may produce noxious gases. Ensure the reactor is in a well-ventilated area or is equipped with a proper off-gas scrubbing system.
-
Pressure Build-up: Be aware of the potential for pressure build-up in a closed reactor, especially if gaseous byproducts are formed.
-
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the reaction progress. It can be used to track the consumption of the starting material and the formation of the product and any major byproducts. Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment.
-
Data Presentation
Table 1: Summary of Reported Yields for Pyridine-2,3-dicarboxylic Acid Synthesis (Illustrative)
| Precursor | Oxidizing Agent | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| 3-Ethyl-8-hydroxyquinoline | Nitric Acid | Not Specified | Not Specified | 40 | [1] |
| 3-Ethyl-8-hydroxyquinoline | Hydrogen Peroxide | 75-90 | 1-2 (post-addition) | Not Specified | [1] |
| 3-Methyl-8-hydroxyquinoline | Hydrogen Peroxide | 75-80 | 2 (post-addition) | Not Specified | [1] |
| Quinolines (general) | Transition Metal Catalysts | Not Specified | Not Specified | Varies | [1] |
Note: The data in this table is derived from patent literature for related compounds and should be considered illustrative. Yields can vary significantly based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 3-Methyl-8-hydroxyquinoline with Hydrogen Peroxide (Based on Patent Literature)
This protocol is adapted from patent literature describing the synthesis of similar pyridine dicarboxylic acids and should be optimized for specific laboratory and scale-up conditions.[1]
-
Materials:
-
3-Methyl-8-hydroxyquinoline hydrochloride
-
Potassium hydroxide (26.4% aqueous solution)
-
Hydrogen peroxide (30% w/w)
-
Hydrochloric acid
-
Water
-
Acetone
-
-
Procedure:
-
To a suitable reactor equipped with a stirrer, thermometer, and addition funnel, add the 26.4% aqueous potassium hydroxide solution and 3-methyl-8-hydroxyquinoline hydrochloride.
-
Heat the stirred mixture to 75-80°C.
-
Slowly add the 30% hydrogen peroxide solution over a period of 1.5 hours, maintaining the temperature between 75°C and 80°C.
-
After the addition is complete, hold the reaction mixture at 75-80°C for an additional 2 hours.
-
Increase the temperature to 90-95°C and hold for 1 hour.
-
Cool the reaction mixture to 35°C.
-
Carefully add hydrochloric acid to adjust the pH to 1.6-1.8. A precipitate will form.
-
Stir the resulting slurry at 20°C for 1 hour.
-
Filter the solid product and wash it with water.
-
Dry the product under reduced pressure.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: High-Purity 5-Methylpyridine-2,3-dicarboxylic acid Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with guidance on recrystallization techniques for achieving high-purity 5-Methylpyridine-2,3-dicarboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Recrystallized Product | - Excess solvent used: Too much solvent was used to dissolve the crude product, leaving a significant amount of the desired compound in the mother liquor. - Premature crystallization: Crystals formed during hot filtration, leading to loss of product. - Incomplete precipitation: The solution was not cooled sufficiently or for a long enough duration. | - Reduce solvent volume: Before filtration, carefully evaporate some of the solvent to concentrate the solution. - Perform a second crop: Collect the filtrate (mother liquor), reduce its volume by evaporation, and cool again to obtain a second batch of crystals. - Ensure efficient cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. |
| Product Fails to Crystallize | - Solution is too dilute: The concentration of the compound in the solvent is below the saturation point even at low temperatures. - Presence of impurities: Certain impurities can inhibit crystal nucleation and growth. - Supersaturation: The solution is supersaturated but lacks nucleation sites for crystal growth to begin. | - Concentrate the solution: Gently heat the solution to evaporate some of the solvent. - Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites. Add a seed crystal of pure this compound. - Add an anti-solvent: If using a soluble solvent, slowly add a solvent in which the compound is insoluble (an anti-solvent) until the solution becomes turbid, then gently heat until it clears and allow to cool slowly. |
| Oily Precipitate Forms Instead of Crystals | - Solution is cooling too rapidly: Rapid cooling can cause the compound to "crash out" of solution as an oil rather than forming an ordered crystal lattice. - High concentration of impurities: Impurities can lower the melting point of the solid, causing it to separate as a liquid. | - Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop, insulated from cold surfaces, before moving it to an ice bath. - Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Colored Impurities in Final Product | - Colored impurities from the synthesis are co-precipitating with the product. | - Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool. |
| Purity is Not Sufficiently High | - Ineffective solvent: The chosen solvent may not have a steep enough solubility curve (i.e., the compound is too soluble at low temperatures, or not soluble enough at high temperatures). - Trapped mother liquor: Impurities are present in the solvent trapped within the crystals. | - Select a different solvent or solvent system: Experiment with different solvents or mixtures to find one with a more ideal solubility profile. Water, or a mixture of alcohol and water, can be effective for dicarboxylic acids. - Wash the crystals: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. - Perform a second recrystallization: If purity is still not satisfactory, a second recrystallization step may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While specific solubility data is not widely published, dicarboxylic acids like this compound are often successfully recrystallized from water or a mixed solvent system such as ethanol/water or methanol/water.[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q2: How can I remove impurities from my crude this compound?
A2: A common method for purification is through acidification and precipitation. Dissolving the crude material in a basic solution and then acidifying with an acid like hydrochloric acid to a pH of 1.6-1.8 can precipitate the purified product.[2] Subsequent washing of the filtered solid with a solvent like acetone has been shown to yield high purity.[3] For colored impurities, treatment with activated charcoal in the hot solution before filtration is recommended.
Q3: What purity levels can be expected from recrystallization?
A3: With careful technique, purity levels of 96-99% can be achieved. The table below summarizes reported purity levels for similar compounds using various purification methods.
| Purification Method | Reported Purity Achieved | Reference |
| Acidification/Precipitation | 96.1% | [2] |
| Washing with Acetone | 97.4% | [3] |
| Crystallization from Mixed Solvents | 98-99% | [4] |
Q4: My product precipitates as a very fine powder. How can I obtain larger crystals?
A4: The formation of very fine crystals often indicates that the solution cooled too quickly. To obtain larger crystals, ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed on a surface that is not cold. You can further slow down cooling by loosely covering the flask with a watch glass.
Experimental Protocols
Protocol 1: Recrystallization from an Aqueous Solution
This protocol is a general procedure for the recrystallization of dicarboxylic acids and should be optimized for this compound.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue to add small portions of hot deionized water until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently boil for 2-5 minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
Protocol 2: Purification by Acidification
This protocol is based on a method described for the purification of 5-methyl-pyridine-2,3-dicarboxylic acid.[2]
-
Dissolution: Dissolve the crude product in an aqueous basic solution (e.g., dilute sodium hydroxide or potassium hydroxide).
-
Acidification: Cool the solution and slowly add a mineral acid, such as hydrochloric acid, with stirring until the pH of the solution reaches 1.6-1.8.
-
Precipitation: A precipitate of this compound should form. Continue stirring in the cold (e.g., an ice bath) for about an hour to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold water, followed by a wash with a solvent like acetone to remove residual impurities.[3]
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: A general workflow for the recrystallization process.
Caption: A logical diagram for troubleshooting common recrystallization problems.
References
Managing exothermic reactions in the synthesis of 5-Methylpyridine-2,3-dicarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for managing exothermic reactions during the synthesis of 5-Methylpyridine-2,3-dicarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing this compound?
The primary safety concern is the management of the highly exothermic nature of the oxidation reaction.[1] Failure to control the reaction temperature can lead to a thermal runaway, resulting in a rapid increase in pressure and temperature, potentially causing the reactor to rupture. The use of strong oxidizing agents like nitric acid or potassium permanganate also requires careful handling and appropriate personal protective equipment (PPE).[2][3]
Q2: How can I predict the potential for a thermal runaway in my synthesis?
A thorough thermal hazard assessment is crucial. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry can provide data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction. This data is essential for a safe scale-up of the synthesis.
Q3: Are there general strategies to mitigate exothermic reactions in this synthesis?
Yes, several strategies can be employed to manage heat generation:
-
Slow Addition of Reagents: Adding the oxidizing agent or one of the reactants dropwise or in small portions over a period of time is a common and effective method to control the rate of heat generation.[2][3][4]
-
Adequate Cooling: Utilize a cooling system with sufficient capacity to dissipate the heat generated during the reaction. An ice bath or a cryostat may be necessary depending on the scale.[1]
-
Use of a Suitable Solvent: A solvent can act as a heat sink, absorbing the excess heat produced. However, some syntheses may be performed under solvent-free conditions, which makes heat dissipation more challenging.[5]
-
Maintain Optimal Reaction Temperature: Adhering to the specified temperature range for the reaction is critical.[4][6] Close monitoring with a calibrated thermometer is essential.
-
Efficient Stirring: Good agitation ensures uniform temperature distribution throughout the reaction mixture, preventing the formation of localized hot spots.[5]
Q4: My reaction mixture turned dark brown or black. What does this indicate?
A significant color change to dark brown or black, often accompanied by charring, typically indicates decomposition of the starting materials or the product due to excessive heat.[5] This is a sign of poor temperature control and can lead to lower yields and the formation of impurities.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Rapid, uncontrolled temperature increase | - Addition rate of reagents is too fast.- Inadequate cooling capacity.- Poor agitation leading to localized hot spots. | - Immediately slow down or stop the addition of reagents.- Increase the cooling efficiency (e.g., lower the bath temperature).- Increase the stirring rate to improve heat distribution.[5] |
| Low yield of this compound | - Incomplete reaction due to insufficient reaction time or temperature.- Decomposition of the product due to excessive temperature.- Loss of product during workup and purification. | - Ensure the reaction is run for the specified duration at the optimal temperature.[4][6]- Carefully control the exotherm to prevent product degradation.[5]- Optimize the pH for precipitation and use appropriate washing steps during purification.[6] |
| Formation of significant side products | - Reaction temperature is too high, leading to undesired side reactions.- Incorrect stoichiometry of reactants. | - Strictly maintain the recommended reaction temperature range.[2][4]- Accurately measure and dispense all reactants according to the protocol. |
| Inconsistent reaction progress between batches | - Variations in the quality or concentration of starting materials.- Inconsistent temperature control and reagent addition rates. | - Use reagents from a reliable source and verify their purity.- Standardize the experimental procedure, including addition rates and temperature profiles. |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 3-methyl-8-hydroxyquinoline with Nitric Acid
This protocol is based on the oxidation of a quinoline derivative.
Materials:
-
3-methyl-8-hydroxyquinoline
-
70% Nitric acid
-
88% Formic acid
-
Acetone
-
Dichloromethane
Procedure:
-
In a well-ventilated fume hood, dissolve 15.9 g (0.10 mol) of 3-methyl-8-hydroxyquinoline in dichloromethane.
-
Slowly add the solution dropwise to 126 g (1.8 mol) of 70% nitric acid over 1 hour while maintaining vigorous stirring. The reaction temperature should be carefully controlled between 80°C and 100°C.[2]
-
Ensure that any gases generated during the reaction are safely scrubbed and vented.
-
After the addition is complete, heat the reaction mixture at 100°C to 105°C for 4 hours.[2]
-
Cool the mixture to 85°C and add 88% formic acid. Continue heating at 85°C to 95°C for 30 minutes.[2]
-
Cool the reaction solution to 0-5°C and stir for 1 hour to allow for precipitation.
-
Filter the resulting solid, wash with cold acetone, and dry to obtain this compound.[2]
Quantitative Data from Protocol 1
| Parameter | Value |
| Starting Material | 3-methyl-8-hydroxyquinoline |
| Oxidizing Agent | 70% Nitric Acid |
| Reaction Temperature | 80°C - 105°C[2] |
| Reaction Time | ~5.5 hours[2] |
| Yield | ~58.6%[2] |
| Purity (HPLC) | ~97.4%[2] |
Protocol 2: Synthesis via Oxidation of 3-methyl-8-hydroxyquinoline hydrochloride with Hydrogen Peroxide
This method utilizes hydrogen peroxide as the oxidizing agent.
Materials:
-
3-methyl-8-hydroxyquinoline hydrochloride
-
30% Hydrogen peroxide (w/w)
-
Potassium hydroxide (aqueous solution, 26.4%)
-
Hydrochloric acid
Procedure:
-
Prepare a stirred mixture of 145.6 g of 26.4% aqueous potassium hydroxide and 20.00 g (0.102 mols) of 3-methyl-8-hydroxyquinoline hydrochloride.
-
Heat the mixture to 75°C to 80°C.
-
Add 92.7 g (0.818 mols) of 30% hydrogen peroxide dropwise over 1.5 hours, maintaining the temperature between 75°C and 80°C.[6]
-
Hold the reaction at this temperature for an additional 2 hours.
-
Increase the temperature to 90°C to 95°C and hold for 1 hour.[6]
-
Cool the reaction mixture to 35°C.
-
Acidify with hydrochloric acid to a pH of 1.6 to 1.8 to precipitate the product.[6]
-
Stir the resulting slurry for 1 hour at 20°C.
-
Filter the solid, wash with 30 mL of water, and air dry to yield the product.[6]
Quantitative Data from Protocol 2
| Parameter | Value |
| Starting Material | 3-methyl-8-hydroxyquinoline hydrochloride |
| Oxidizing Agent | 30% Hydrogen Peroxide |
| Reaction Temperature | 75°C - 95°C[6] |
| Reaction Time | ~4.5 hours[6] |
| Purity | ~96.1%[6] |
Visualizations
Caption: Troubleshooting workflow for managing temperature during synthesis.
Caption: Logical workflow for troubleshooting low product yield.
References
- 1. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 2. This compound | 53636-65-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
Validation & Comparative
A Comparative Guide to Oxidizing Agents for the Synthesis of Pyyridine Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyridine dicarboxylic acids, crucial intermediates in the pharmaceutical and agrochemical industries, relies on the efficient oxidation of substituted pyridines. The choice of an oxidizing agent is a critical parameter that dictates the yield, purity, and environmental impact of the synthesis. This guide provides an objective comparison of common oxidizing agents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.
Performance Comparison of Oxidizing Agents
The following table summarizes the performance of various oxidizing agents in the synthesis of different pyridine dicarboxylic acid isomers. The data is compiled from published literature and patents, highlighting the reaction conditions and yields.
| Target Product | Starting Material | Oxidizing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine-2,3-dicarboxylic acid | Quinoline | Sodium Chlorate | Cupric Sulfate | Aqueous H₂SO₄ | 103 | 12 | 67.3 | [1] |
| Pyridine-2,3-dicarboxylic acid | Quinoline | Sodium Chlorate | Cupric Compound | Aqueous Acid | 98-100 | 17 | 55-62 | [2] |
| 5-Methyl-2,3-pyridinedicarboxylic acid | 3-Methyl-8-hydroxyquinoline | 70% Nitric Acid | Manganese | Methylene Chloride | 80-105 | 5 | 58.6-73.2 | [3] |
| 5-Ethyl-pyridine-2,3-dicarboxylic acid | 3-Ethyl-8-hydroxyquinoline | 40% Nitric Acid | - | - | - | - | 40 | [4] |
| Pyridine-2,3-dicarboxylic acid N-oxide | 8-Hydroxyquinoline | Hydrogen Peroxide | Aqueous KOH | Water | 90 | 1 | 56 | [4] |
| 2,6-Pyridinedicarboxylic acid | 2,6-Lutidine | Oxygen | Co(OTHPHA)₂ | Water | 60 | 4 | 95.7 | [5] |
| 2,6-Pyridinedicarboxylic acid | 2,6-Lutidine | Air | MnTPP | Water | 100 | 2 | 96.3 | [5] |
| 2,6-Pyridinedicarboxylic acid | 2,6-Dimethyl-pyridine | Sodium Dichromate | - | Sulfuric Acid | 100 | 1 | High Purity | [6] |
| 2,6-Pyridinedicarboxylic acid | 2,6-Lutidine | Potassium Permanganate | - | Water | - | - | 78 (for diacid) | [4] |
| 3,5-Pyridinedicarboxylic acid | 3,5-Dicarbethoxy-2,6-lutidine | Selenium | - | Sulfuric Acid | - | - | 60-75 | [7] |
| Pyridine-2,5-dicarboxylic acid | 6-Methylnicotinic acid | Potassium Permanganate | - | Aqueous/Alkaline | - | - | High Purity | [8] |
In-Depth Analysis of Common Oxidizing Agents
Potassium Permanganate (KMnO₄)
A powerful and versatile oxidizing agent, potassium permanganate is widely used for the oxidation of alkylpyridines.[9] It can be employed in acidic, neutral, or alkaline conditions, offering flexibility in process development.
-
Advantages: High reactivity, relatively low cost, and broad applicability.
-
Disadvantages: A strong oxidant that can lead to over-oxidation and ring cleavage if not carefully controlled.[10] The formation of manganese dioxide (MnO₂) necessitates a filtration step, and the disposal of manganese-containing waste presents environmental concerns.[2][11] It is a hazardous material that requires careful handling due to its potential to cause skin and eye burns and its reactivity with combustible materials.[1][5][12]
Nitric Acid (HNO₃)
Nitric acid is a strong oxidizing agent capable of converting alkylpyridines to their corresponding carboxylic acids. It is particularly effective for the oxidation of quinoline derivatives to pyridine-2,3-dicarboxylic acids.
-
Advantages: Can be highly effective, leading to good yields under optimized conditions.
-
Disadvantages: Requires harsh reaction conditions, including high temperatures, which can lead to decarboxylation and the formation of byproducts.[13] The reactions can be highly exothermic and potentially explosive, requiring careful thermal management.[14][15] It generates significant amounts of acidic waste and hazardous nitrogen oxide gases, posing environmental and safety challenges.[13][16]
Catalytic Aerobic Oxidation (O₂/Air)
A greener alternative to stoichiometric oxidants, catalytic aerobic oxidation utilizes molecular oxygen or air as the ultimate oxidant in the presence of a transition metal catalyst.
-
Advantages: Environmentally benign, with water as the primary byproduct. Often highly selective and can operate under milder conditions compared to traditional strong oxidants. High yields have been reported for the synthesis of 2,6-pyridinedicarboxylic acid.[5]
-
Disadvantages: Catalyst development and optimization can be complex. The catalyst may be expensive and require recovery and recycling steps. Reaction rates can sometimes be slower than with strong stoichiometric oxidants.
Sodium Chlorate (NaClO₃)
In an acidic medium, particularly with a copper catalyst, sodium chlorate is an effective oxidant for converting quinoline to pyridine-2,3-dicarboxylic acid.
-
Advantages: Can provide good yields for specific transformations.[1][2]
-
Disadvantages: The use of chlorates raises safety concerns due to their potential to form explosive mixtures. The process involves acidic conditions and the use of a metal catalyst, which may require specific waste treatment.
Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide is considered a green oxidizing agent as its primary byproduct is water. It has been used for the oxidation of substituted quinolines in basic media.
-
Advantages: Environmentally friendly and can be effective for specific substrates.
-
Disadvantages: The reaction can be highly exothermic and prone to foaming, which presents challenges for large-scale production.[17] There is a risk of "hang-fire" reactions, where unreacted reagents accumulate and then react suddenly, leading to potential thermal runaway.[17]
Experimental Protocols
Synthesis of Pyridine-2,3-dicarboxylic Acid using Sodium Chlorate
This protocol is adapted from a patented process for the oxidation of quinoline.[2]
Materials:
-
Quinoline
-
Sodium Chlorate (NaClO₃)
-
Cupric Sulfate (CuSO₄)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
70% Nitric Acid
-
Activated Carbon
-
Caustic Soda (NaOH)
Procedure:
-
A mixture of quinoline, cupric sulfate, and aqueous sulfuric acid is prepared in a reactor.
-
The mixture is heated to approximately 100°C with stirring.
-
A solution of sodium chlorate is added dropwise to the reaction mixture over several hours.
-
The reaction is maintained at 98-100°C for approximately 17 hours. A blue suspension of the copper salt of pyridine-2,3-dicarboxylic acid will form.
-
The suspension is cooled and filtered to isolate the crude copper salt.
-
The copper salt is treated with a caustic soda solution to precipitate copper hydroxide, which is then filtered off.
-
The filtrate is treated with activated carbon and filtered.
-
The clear filtrate is acidified with 70% nitric acid to a pH of 1.1 to precipitate the pyridine-2,3-dicarboxylic acid.
-
The product is isolated by filtration, washed with cold water, and dried.
Synthesis of 2,6-Pyridinedicarboxylic Acid via Catalytic Aerobic Oxidation
This protocol is based on a patented method utilizing a metal porphyrin catalyst.[5]
Materials:
-
2,6-Lutidine
-
Metal Porphyrin Catalyst (e.g., Co(OTHPHA)₂)
-
Initiator (e.g., Sodium Bromide)
-
Water
-
Oxygen or Air
-
Sodium Hydroxide (NaOH) solution (15%)
-
Hydrochloric Acid (HCl) solution (15%)
Procedure:
-
In a three-necked flask equipped with a thermometer and a gas inlet, charge water, the metal porphyrin catalyst, the initiator, and 2,6-lutidine.
-
Stir the mixture and begin bubbling oxygen or air through the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100°C) and maintain for the specified time (e.g., 2-4 hours).
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Once the reaction is complete, stop the gas flow and cool the mixture.
-
Filter the reaction mixture to recover the catalyst.
-
Adjust the pH of the filtrate to 9 with a 15% sodium hydroxide solution.
-
Separate the aqueous layer and acidify it with a 15% hydrochloric acid solution to a pH of 5 to precipitate the product.
-
Filter the precipitate, wash with water, and dry under reduced pressure to obtain 2,6-pyridinedicarboxylic acid.
Logical Workflow and Signaling Pathways
The general workflow for the synthesis of pyridine dicarboxylic acids via oxidation can be visualized as a series of sequential steps. The choice of a specific pathway is dictated by the starting material and the desired product isomer.
Caption: Generalized workflow for the synthesis of pyridine dicarboxylic acids.
This diagram illustrates the logical progression from starting materials through the oxidation and work-up stages to the final purified product. The selection of the specific oxidizing agent is a key decision point that influences the subsequent steps and overall efficiency of the synthesis.
References
- 1. rockchemicalsinc.com [rockchemicalsinc.com]
- 2. 16 09 01* Permanganates, eg potassium permanganate [utilvtorprom.com]
- 3. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 4. CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents [patents.google.com]
- 5. accomn.com [accomn.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. youtube.com [youtube.com]
- 9. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 10. 2,6-Pyridinedicarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 11. Fact sheet: Chemical oxidation with permanganate—in situ — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 12. nj.gov [nj.gov]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Nitric acid - Wikipedia [en.wikipedia.org]
- 15. REACTIONS BETWEEN NITRIC ACID AND ORGANIC COMPOUNDS. A REVIEW (Technical Report) | OSTI.GOV [osti.gov]
- 16. Method of oxidation using nitric acid (2014) | Donald E. Kiely | 31 Citations [scispace.com]
- 17. data.epo.org [data.epo.org]
A Comparative Guide to the Synthesis of 5-Methylpyridine-2,3-dicarboxylic Acid
For researchers and professionals in drug development and chemical synthesis, the efficient production of substituted pyridine dicarboxylic acids is of significant interest due to their utility as versatile building blocks. This guide provides a comparative analysis of alternative synthetic routes to 5-Methylpyridine-2,3-dicarboxylic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. We will delve into detailed experimental protocols and present quantitative data to offer a clear comparison of the available methods.
Comparison of Synthetic Routes
The synthesis of this compound can be broadly approached from two main strategies: the oxidation of a pre-formed substituted quinoline ring system and the oxidation of a polysubstituted pyridine precursor. Each route presents distinct advantages and challenges in terms of starting material availability, reaction conditions, yield, and purity.
Data Summary
| Parameter | Route 1: Oxidation of 3-Methyl-8-hydroxyquinoline | Route 2: Oxidation of 2,3,5-Trimethylpyridine (Hypothetical) |
| Starting Material | 3-Methyl-8-hydroxyquinoline | 2,3,5-Trimethylpyridine |
| Key Transformation | Oxidative cleavage of the benzene ring of the quinoline | Selective oxidation of two methyl groups |
| Oxidizing Agent | Nitric Acid or Hydrogen Peroxide | To be determined (e.g., KMnO4, O2/V2O5) |
| Reported Yield | 50-58.6%[1][2] | Data not available |
| Reported Purity | 96.1-97.4% (HPLC)[1][2] | Data not available |
| Key Advantages | Established and documented procedures with reliable yields. | Potentially a more direct route if the starting material is readily available. |
| Key Disadvantages | Requires the synthesis of the quinoline precursor, which can be a multi-step process. Use of strong oxidizing agents. | Lack of established, high-yield protocols for selective oxidation. Potential for over-oxidation or side reactions. |
Synthetic Pathway Diagrams
The following diagrams illustrate the logical flow of the discussed synthetic routes.
Caption: Synthesis via Oxidation of 3-Methyl-8-hydroxyquinoline.
Caption: Hypothetical Synthesis via Oxidation of 2,3,5-Trimethylpyridine.
Experimental Protocols
Route 1: Oxidation of 3-Methyl-8-hydroxyquinoline
This route offers two well-documented oxidative procedures.
Method A: Nitric Acid Oxidation
Experimental Protocol:
-
In a suitable reaction vessel equipped with a stirrer, dropping funnel, and a gas scrubbing system, 15.9 g (0.10 mol) of 3-methyl-8-hydroxyquinoline is dissolved in dichloromethane.[1]
-
The solution is slowly added dropwise over 1 hour to 126 g (1.8 mol) of 70% nitric acid, maintaining the reaction temperature between 80°C and 100°C with constant stirring.[1]
-
The generated gases are scrubbed and vented appropriately.
-
After the addition is complete, the reaction mixture is heated at 100°C to 105°C for 4 hours.[1]
-
The mixture is then cooled to 85°C, and 88% formic acid is added over 20 minutes, followed by continued heating at 85°C to 95°C for 30 minutes.[1]
-
The reaction solution is cooled to 0°C and stirred for 1 hour.[1]
-
The resulting solid is collected by filtration, washed with acetone, and dried to yield 5-methyl-2,3-pyridinedicarboxylic acid.[1]
Yield and Purity: This method has been reported to produce a yield of 58.6% with a purity of 97.4% as determined by HPLC.[1]
Method B: Hydrogen Peroxide Oxidation
Experimental Protocol:
-
A stirred mixture of 20.00 g (0.102 mols) of 3-methyl-8-hydroxyquinoline hydrochloride and 145.6 g of 26.4% aqueous potassium hydroxide (0.665 mols) is heated to 75°C to 80°C.[2]
-
To this mixture, 92.7 g (0.818 mols) of 30% w/w hydrogen peroxide is added over a period of 1.5 hours, maintaining the temperature at 75°C to 80°C.[2]
-
The reaction solution is then held at this temperature for an additional 2 hours, followed by heating at 90°C to 95°C for 1 hour.[2]
-
The reaction mixture is cooled to 35°C, and the pH is adjusted to 1.6 to 1.8 with the addition of hydrochloric acid.[2]
-
The resulting slurry is stirred for 1 hour at 20°C.
-
The solid product is collected by filtration, washed with 30 mL of water, and air-dried for 12 hours.[2]
Yield and Purity: This procedure is reported to yield 14.6 g of the title product with a purity of 96.1%.[2]
Route 2: Oxidation of 2,3,5-Trimethylpyridine (Hypothetical)
Conclusion
Based on the available experimental data, the oxidation of 3-methyl-8-hydroxyquinoline is a well-established and reliable method for the synthesis of this compound, with detailed protocols and good reported yields and purities. Both nitric acid and hydrogen peroxide have been successfully employed as oxidizing agents, offering some flexibility in reagent choice. The synthesis of the quinoline starting material is a necessary preliminary step.
The alternative route involving the oxidation of 2,3,5-trimethylpyridine is conceptually more direct but lacks detailed experimental validation for the oxidation step. Further research would be required to develop a selective and high-yielding oxidation protocol for this precursor.
For researchers requiring a dependable and scalable synthesis of this compound, the oxidation of 3-methyl-8-hydroxyquinoline currently represents the most robust and well-documented approach.
References
A Comparative Efficacy Analysis of Herbicides Derived from 5-Methylpyridine-2,3-dicarboxylic Acid and Synthetic Auxins
A detailed guide for researchers and agricultural scientists on the performance, mechanisms, and experimental evaluation of imidazolinone and pyridine carboxylic acid herbicides.
This guide provides a comprehensive comparison of the herbicidal efficacy of imazamox, a notable herbicide derived from 5-Methylpyridine-2,3-dicarboxylic acid, against a class of widely used synthetic auxin herbicides: aminopyralid, clopyralid, and picloram. This document is intended for researchers, scientists, and professionals in drug and herbicide development, offering a detailed examination of their modes of action, comparative efficacy from available data, and standardized experimental protocols for their evaluation.
Introduction to the Herbicide Classes
Herbicides derived from this compound, such as imazamox, belong to the imidazolinone family. Their primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][2] In contrast, aminopyralid, clopyralid, and picloram are members of the pyridine carboxylic acid family and function as synthetic auxins.[3][4] These herbicides mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible broadleaf species.[5][6][7]
Mechanism of Action: A Tale of Two Pathways
The herbicidal activity of these two classes of compounds stems from their interference with critical biochemical pathways in susceptible plants.
Imidazolinones (Imazamox): These herbicides are absorbed through the roots and foliage and translocate to the meristematic tissues.[1][8] There, they inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme catalyzes the first step in the biosynthesis of the essential branched-chain amino acids valine, leucine, and isoleucine.[2] The inhibition of this pathway leads to a deficiency in these amino acids, which in turn halts protein synthesis and cell growth, ultimately causing plant death.[1][9]
Synthetic Auxins (Aminopyralid, Clopyralid, Picloram): These herbicides mimic the plant growth hormone indole-3-acetic acid (IAA).[5][6][7] They are absorbed by the leaves and roots and accumulate in the meristematic regions of the plant.[3] By binding to auxin receptors, they cause an overstimulation of auxin-responsive genes, leading to a cascade of detrimental effects including epinasty (twisting and curling of stems and leaves), uncontrolled cell division, and disruption of vascular tissues.[5][7] This ultimately leads to the death of the plant due to abnormal growth and an inability to transport water and nutrients.[3]
Comparative Efficacy Data
Direct quantitative comparisons of the efficacy (e.g., ED50 or GR50 values) of imazamox and synthetic auxins from a single, comprehensive study are limited in the publicly available literature. However, by compiling data from various sources, a qualitative and semi-quantitative comparison can be made based on their weed control spectrum and typical application rates.
| Herbicide | Chemical Family | Mode of Action | Typical Application Rate (g a.i./ha) | Key Weeds Controlled |
| Imazamox | Imidazolinone | ALS Inhibitor | 35 - 70 | Annual and perennial grasses and broadleaf weeds, including common cocklebur, common lambsquarters, and certain nightshades.[1][10] |
| Aminopyralid | Pyridine Carboxylic Acid | Synthetic Auxin | 30 - 120 | Broadleaf weeds, especially thistles, clovers, and other noxious and invasive species.[4][11] |
| Clopyralid | Pyridine Carboxylic Acid | Synthetic Auxin | 100 - 240 | Members of the Asteraceae (sunflower), Fabaceae (legume), and Solanaceae (nightshade) families, including Canada thistle.[5] |
| Picloram | Pyridine Carboxylic Acid | Synthetic Auxin | 140 - 1120 | Woody plants, deep-rooted perennial broadleaf weeds, and invasive brush species.[3] |
Experimental Protocols
To ensure accurate and reproducible efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for conducting greenhouse and field trials to evaluate and compare the efficacy of herbicides.
Greenhouse Dose-Response Bioassay
This protocol is designed to determine the dose of a herbicide required to produce a specific response, typically a 50% reduction in growth (GR50) or a 50% reduction in the effective dose (ED50).
1. Plant Material and Growth Conditions:
-
Select a weed species known to be susceptible to the herbicides being tested.
-
Grow seedlings from seed in pots containing a uniform potting mix.
-
Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.
2. Herbicide Application:
-
Prepare a series of herbicide concentrations for each active ingredient being tested. A logarithmic series of doses is recommended to cover a wide range of responses.
-
Apply the herbicides to plants at a consistent growth stage (e.g., 2-4 true leaves) using a calibrated laboratory sprayer to ensure uniform coverage.
-
Include an untreated control group for comparison.
3. Data Collection and Analysis:
-
After a predetermined period (e.g., 14-21 days), harvest the above-ground biomass of each plant.
-
Dry the biomass to a constant weight.
-
Express the biomass of treated plants as a percentage of the mean biomass of the untreated control.
-
Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to estimate the GR50 or ED50 value for each herbicide.
Field Efficacy Trial
This protocol outlines the methodology for evaluating herbicide performance under real-world field conditions.
1. Site Selection and Experimental Design:
-
Choose a field site with a natural and uniform infestation of the target weed species.
-
Use a randomized complete block design with a minimum of three to four replications for each treatment.
-
Plot size should be sufficient to allow for accurate application and assessment while minimizing edge effects.
2. Herbicide Application:
-
Apply herbicides at various rates, including the proposed label rate, and often at half and double the proposed rate to assess the dose-response and crop safety.
-
Use calibrated field plot sprayers to ensure accurate and uniform application.
-
Include an untreated control plot within each replication.
3. Efficacy Assessment:
-
Visually assess weed control at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment).
-
Use a rating scale (e.g., 0% = no control, 100% = complete control) to quantify the efficacy of each treatment relative to the untreated control.
-
In addition to visual ratings, quantitative measurements such as weed density (plants per square meter) and weed biomass can be collected from quadrats placed within each plot.
4. Crop Safety Assessment (if applicable):
-
If the herbicide is to be used in a crop, visually assess crop injury (phytotoxicity) at the same intervals as weed control assessments.
-
Use a rating scale (e.g., 0% = no injury, 100% = crop death) to quantify any adverse effects on the crop.
-
Measure crop yield at the end of the growing season to determine the ultimate impact of the herbicide treatment on crop productivity.
Visualizing Herbicide Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams, created using the Graphviz DOT language, illustrate the signaling pathways and experimental workflows.
References
- 1. caws.org.nz [caws.org.nz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Herbicide Clopyralid and Imazamox on Dehydrogenase Enzyme in Soil of Regenerated Pedunculate Oak Forests [agris.fao.org]
- 6. pp1.eppo.int [pp1.eppo.int]
- 7. First report of imidazolinone-resistant Bassia scoparia in Argentina : evidence from dose-response bioassays and ALS gene sequencing [repositorio.inta.gob.ar]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to 5-Methylpyridine-2,3-dicarboxylic acid and 5-Ethylpyridine-2,3-dicarboxylic acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Methylpyridine-2,3-dicarboxylic acid and 5-Ethylpyridine-2,3-dicarboxylic acid, two closely related heterocyclic compounds that serve as important intermediates in the synthesis of agrochemicals and pharmaceuticals. This document outlines their synthetic routes, compares their yields under various reported conditions, details their physicochemical properties, and discusses their known applications, with a focus on providing supporting experimental data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 5-Ethylpyridine-2,3-dicarboxylic acid is presented below. These properties are crucial for determining their suitability for specific synthetic applications and for predicting their behavior in different solvent systems.
| Property | This compound | 5-Ethylpyridine-2,3-dicarboxylic acid |
| Molecular Formula | C₈H₇NO₄ | C₉H₉NO₄ |
| Molecular Weight | 181.15 g/mol | 195.17 g/mol [1] |
| CAS Number | 53636-65-0 | 102268-15-5[1] |
| Appearance | Light yellow to brown solid | Light yellow to off-white solid[2] |
| Melting Point | Not available | 152-154 °C |
| Boiling Point (Predicted) | 436.2 ± 45.0 °C | 421.2 ± 45.0 °C |
| Density (Predicted) | 1.460 g/cm³ | 1.388 ± 0.06 g/cm³ |
| pKa (Predicted) | 5.41 ± 0.20 | Not available |
Synthesis and Performance Comparison
Both 5-alkylpyridine-2,3-dicarboxylic acids are commonly synthesized through the oxidation of substituted quinoline precursors. The choice of the alkyl group (methyl vs. ethyl) can influence the reaction conditions and overall yield. Below is a comparison of reported synthetic yields for both compounds.
| Starting Material | Oxidizing Agent | Product | Yield (%) | Purity (%) | Reference |
| 8-Hydroxy-3-methylquinoline | Nitric acid | This compound | 50 | Not specified | [2] |
| 3-Methyl-8-hydroxyquinoline | Nitric acid | This compound | 58.6 | 97.4 | [3] |
| 3-Ethyl-8-hydroxyquinoline | Nitric acid | 5-Ethylpyridine-2,3-dicarboxylic acid | 40 | Not specified | [2] |
| 3-Ethyl-8-hydroxyquinoline | Hydrogen peroxide | 5-Ethylpyridine-2,3-dicarboxylic acid | Not specified | 97.6 | [2] |
| 3-Ethyl-8-hydroxyquinoline | Ozone | 5-Ethylpyridine-2,3-dicarboxylic acid | 60 | Not specified | [2] |
| Diethyl α-chlorooxaloacetate & 2-ethylacrolein | Ammonium acetate | Diethyl 5-ethylpyridine-2,3-dicarboxylate | 88.6 | Not specified | [4] |
From the available data, the synthesis of the diethyl ester of 5-ethylpyridine-2,3-dicarboxylic acid via a cyclocondensation reaction appears to offer the highest yield. For the dicarboxylic acids themselves, the oxidation of the corresponding 3-alkyl-8-hydroxyquinolines provides moderate to good yields. It is important to note that direct comparison is challenging due to variations in reaction conditions and reporting standards across different sources.
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Protocol 1: Synthesis of this compound via Nitric Acid Oxidation[3]
-
Reaction Setup: 3-methyl-8-hydroxyquinoline (0.10 mol) is dissolved in dichloromethane.
-
Oxidation: The solution is slowly added dropwise to 70% nitric acid (1.8 mol) at a temperature of 80°C to 100°C over a period of 1 hour with continuous stirring.
-
Reaction Completion: The reaction mixture is then heated at 100°C to 105°C for 4 hours.
-
Work-up: After cooling to 85°C, the mixture is treated with 88% formic acid for 20 minutes and heated at 85°C to 95°C for an additional 30 minutes.
-
Isolation: The solution is cooled to 0°C, stirred for 1 hour, and then filtered. The resulting solid is washed with acetone and dried to yield 5-methyl-2,3-pyridinedicarboxylic acid.
Protocol 2: Synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid via Hydrogen Peroxide Oxidation[2]
-
Reaction Setup: A stirred mixture of 25% potassium hydroxide (0.96 mol) and 3-ethyl-8-hydroxyquinoline (0.175 mol) is heated to 90°C.
-
Oxidation: 30% hydrogen peroxide (2.45 mol) is added over 3.25 hours while maintaining the temperature at 90°C. The mixture is stirred for an additional one to two hours.
-
Work-up: The reaction mixture is distilled to remove water. The solution is then cooled to 45°C, and sulfuric acid is added to obtain a pH of 3.5.
-
Isolation: The resulting slurry is cooled to 10°C, filtered, and the filtrate is further acidified with sulfuric acid to a pH of 1.8. The precipitated 5-ethyl-pyridine dicarboxylic acid is filtered, washed with cold water, and dried under reduced pressure.
Applications in Synthesis
Both 5-methyl- and 5-ethylpyridine-2,3-dicarboxylic acid are key precursors in the synthesis of imidazolinone herbicides.[2] These herbicides act by inhibiting acetohydroxyacid synthase (AHAS), a crucial enzyme in the biosynthetic pathway of branched-chain amino acids in plants. The pyridine-2,3-dicarboxylic acid moiety forms the core structure onto which the imidazolinone ring is constructed.
Caption: General synthetic pathway to imidazolinone herbicides.
Biological Activity
While both compounds are primarily utilized as synthetic intermediates, some research indicates potential biological activities for 5-Ethylpyridine-2,3-dicarboxylic acid. Studies have suggested that it may possess antimicrobial, antioxidant, anticonvulsant, and anti-inflammatory properties.[1] This suggests a broader potential for the ethyl derivative in medicinal chemistry and drug development, warranting further investigation. In contrast, the biological activity of this compound is less documented in the reviewed literature, with its primary role being a precursor in agrochemical synthesis.
Conclusion
Synthetic Workflow Diagrams
The following diagrams illustrate the common synthetic pathways for each compound.
Caption: Synthesis of this compound.
Caption: Synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid.
References
A Comparative Analysis of Reaction Kinetics in the Synthesis of 5-Methylpyridine-2,3-dicarboxylic Acid
For researchers and professionals in drug development and chemical synthesis, the efficient production of 5-Methylpyridine-2,3-dicarboxylic acid, a key intermediate for various pharmaceuticals and herbicides, is of paramount importance. The reaction kinetics of different synthetic routes significantly impact yield, purity, and overall process economy. This guide provides a comparative analysis of various methods for synthesizing this compound, with a focus on their reaction kinetics, supported by available experimental data.
Comparison of Synthesis Methods
The synthesis of this compound can be broadly categorized into two primary strategies: the oxidation of substituted quinolines and the oxidation of substituted pyridines. Each approach presents distinct kinetic profiles and operational requirements.
| Synthesis Method | Starting Material | Oxidizing Agent/Catalyst | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Oxidation of Substituted Quinoline | 3-Methyl-8-hydroxyquinoline | Nitric Acid (70%) | 80 - 105 | ~5.5 | 58.6[1][2] |
| Oxidation of Substituted Pyridine | 5-ethyl-2-methylpyridine | Nitric Acid | 190 - 270 | Not specified | Not specified for dicarboxylic acid[3] |
| Catalytic Vapor-Phase Oxidation | 2-methyl-5-ethylpyridine | Vanadium Oxide based | 270 | 0.44 s (contact time) | High selectivity for nicotinic acid[4] |
| Photochlorination & Methoxylation | This compound derivative | Chlorine gas, UV light, then alkali metal methanolate | 70 - 200 (photochlorination) | Not specified | Not specified |
Key Observations on Reaction Kinetics:
-
Oxidation of 5-ethyl-2-methylpyridine with Nitric Acid: This approach requires significantly harsher conditions, with temperatures ranging from 190-270°C and high pressure.[3] These conditions suggest a high activation energy barrier for the oxidation of the alkyl side chains of the pyridine ring. The kinetics are expected to be highly sensitive to temperature and pressure.
-
Catalytic Vapor-Phase Oxidation: This method, while typically targeting nicotinic acid, demonstrates the potential for rapid conversion with very short contact times in the order of seconds.[4] The kinetics are governed by the catalytic cycle and the surface reactions on the vanadium oxide catalyst. This method offers a significant acceleration in reaction rate compared to the liquid-phase oxidation methods.
-
Photochlorination and Methoxylation: This route involves a radical chain reaction initiated by UV light for the chlorination step. The kinetics of this step are dependent on light intensity and the concentration of the radical initiator. The subsequent methoxylation is a nucleophilic substitution reaction.
Detailed Experimental Protocol: Oxidation of 3-Methyl-8-hydroxyquinoline with Nitric Acid
This protocol is based on a well-documented synthetic route.[1][2]
Materials:
-
3-Methyl-8-hydroxyquinoline
-
70% Nitric Acid
-
88% Formic Acid
-
Acetone
-
Dichloromethane (optional, as a solvent for addition)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, dropping funnel, and a system for scrubbing off-gases, dissolve 15.9 g (0.10 mol) of 3-methyl-8-hydroxyquinoline in dichloromethane.
-
Slowly add the solution dropwise to 126 g (1.8 mol) of 70% nitric acid over a period of 1 hour, while maintaining the reaction temperature between 80°C and 100°C with constant stirring.
-
After the addition is complete, heat the reaction mixture at 100°C to 105°C for 4 hours. Ensure that the generated gases are safely scrubbed.
-
Cool the reaction mixture to 85°C.
-
Carefully add 88% formic acid to the reaction mixture over 20 minutes and continue heating at 85°C to 95°C for an additional 30 minutes.
-
Cool the reaction solution to 0°C and stir for 1 hour to facilitate precipitation.
-
Filter the resulting solid product.
-
Wash the collected solid with acetone and dry to obtain this compound.
Expected Outcome:
This procedure is reported to yield approximately 10.6 g (58.6%) of this compound with a purity of 97.4% as determined by HPLC.[1]
Visualizing the Synthesis and Workflow
Reaction Pathway for the Oxidation of 3-Methyl-8-hydroxyquinoline:
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow for the Oxidation of 3-Methyl-8-hydroxyquinoline:
Caption: Experimental workflow for the synthesis via quinoline oxidation.
References
Yield and purity comparison of different 5-Methylpyridine-2,3-dicarboxylic acid purification techniques
For researchers and professionals in drug development, obtaining high-purity 5-Methylpyridine-2,3-dicarboxylic acid is crucial for consistent and reliable results. This guide provides a comparative analysis of common purification techniques, including experimental data on yield and purity, and detailed methodologies.
Performance Comparison
The selection of a purification method for this compound depends on the initial purity of the crude product and the desired final purity. The following table summarizes the expected yield and purity for different techniques based on available data for the target molecule and closely related pyridine dicarboxylic acids.
| Purification Technique | Starting Material | Solvents/Reagents | Yield (%) | Purity (%) | Reference |
| Simple Washing | Crude solid after synthesis | Acetone | ~58.6 | ~97.4 | [1] |
| Acid-Base Precipitation with Activated Carbon | Crude solid | Dilute alkali (e.g., NaOH), Activated Carbon, Acid (e.g., HCl) | High | >99 | Inferred from[2][3] |
| Recrystallization | Crude or semi-pure solid | Suitable solvent (e.g., Ethanol/Water) | Moderate to High | >99.5 | General technique, inferred from[2] |
Note: Yields are highly dependent on the initial purity of the crude material and the precise experimental conditions.
Experimental Protocols
Detailed methodologies for the purification techniques are provided below.
Simple Washing
This method is suitable for removing minor, solvent-soluble impurities from the crude product.
Methodology: The crude solid of this compound is suspended in a suitable solvent, such as acetone, in which the target compound has low solubility while impurities are more soluble. The suspension is stirred for a defined period, followed by filtration. The collected solid is then washed with a fresh portion of the cold solvent and dried under vacuum to yield the purified product. A reported synthesis of 5-methyl-2,3-pyridinedicarboxylic acid utilized washing the filtered solid with acetone, resulting in a purity of 97.4% and a yield of 58.6% from the starting material[1].
Acid-Base Precipitation with Activated Carbon Treatment
This technique is effective for removing colored impurities and other contaminants by leveraging the acidic nature of the target compound. A similar procedure has been described for the purification of pyridine-2,5-dicarboxylic acid[2].
Methodology:
-
Dissolution: The crude this compound is dissolved in a dilute aqueous alkaline solution (e.g., 1M NaOH) to form the corresponding sodium salt.
-
Decolorization: Activated carbon is added to the solution, which is then stirred, typically at room temperature, to adsorb colored impurities.
-
Filtration: The activated carbon is removed by filtration.
-
Precipitation: The filtrate is acidified with an acid (e.g., 1M HCl) to a pH of approximately 2-3, causing the purified this compound to precipitate out of the solution[2].
-
Isolation: The precipitate is collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum.
Recrystallization
Recrystallization is a powerful technique for achieving high purity by separating the target compound from impurities based on differences in solubility. While a specific protocol for this compound is not detailed in the search results, a general procedure for related compounds can be adapted[2].
Methodology:
-
Solvent Selection: A suitable solvent or solvent system is chosen where this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol-water mixtures are often effective for dicarboxylic acids.
-
Dissolution: The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the purified product.
-
Isolation: The crystals are collected by filtration, washed with a small amount of the cold solvent to remove any adhering impure mother liquor, and then dried under vacuum.
Purification Workflow Diagram
The following diagram illustrates the logical flow of the described purification techniques.
Caption: Workflow of different purification techniques for this compound.
References
Biological activity of 5-Methylpyridine-2,3-dicarboxylic acid compared to other pyridine derivatives
A Comparative Analysis of the Biological Activity of 5-Methylpyridine-2,3-dicarboxylic Acid and Other Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Their versatile nature allows for a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and lipid-lowering effects. This guide provides a comparative analysis of the biological activity of this compound and other key pyridine derivatives: Quinolinic acid, Nicotinic acid, and Isonicotinic acid. While this compound is primarily recognized as a chemical intermediate in the synthesis of imidazolinone herbicides, an examination of its structural analogs provides valuable insights into its potential biological activities.
Comparative Overview of Biological Activities
The biological effects of pyridine derivatives are heavily influenced by the nature and position of their substituent groups. The comparison below highlights the distinct activities of this compound's close structural analog, Quinolinic acid, and two other positional isomers, Nicotinic acid and Isonicotinic acid.
| Compound | Structure | Key Biological Activities | Mechanism of Action |
| This compound | Primarily used as a precursor in herbicide synthesis. Direct biological activity data in pharmacological contexts is limited. | Not well characterized for biological systems. | |
| Quinolinic acid (Pyridine-2,3-dicarboxylic acid) | Neurotoxicity, excitotoxicity, pro-inflammatory, and pro-oxidant effects.[3][4] Implicated in neurodegenerative diseases.[5] | Agonist of the N-methyl-D-aspartate (NMDA) receptor.[6] Induces lipid peroxidation and oxidative stress.[7] | |
| Nicotinic acid (Pyridine-3-carboxylic acid) | Lipid-lowering (reduces LDL, VLDL, triglycerides; increases HDL).[8][9] Anti-inflammatory and antinociceptive effects.[10] | Activates G protein-coupled receptor 109A (GPR109A), inhibiting lipolysis in adipocytes.[11] Reduces hepatic triglyceride synthesis.[9] | |
| Isonicotinic acid (Pyridine-4-carboxylic acid) & Derivatives (e.g., Isoniazid) | Potent anti-inflammatory and antimicrobial (specifically anti-tuberculosis for Isoniazid) activities.[12] | Isoniazid is a prodrug that, once activated, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][13] |
Experimental Data and Protocols
Neurotoxicity of Quinolinic Acid
Experimental Model: In vivo studies often utilize stereotaxic injection of quinolinic acid into the striatum of rats to model neurodegenerative conditions like Huntington's disease.[14]
Protocol:
-
Animal Preparation: Adult male Wistar rats are anesthetized.
-
Stereotaxic Surgery: Rats are placed in a stereotaxic frame, and a cannula is implanted into the striatum at specific coordinates.
-
Quinolinic Acid Administration: A solution of quinolinic acid (e.g., 240 nmol in 1 µL of phosphate-buffered saline) is infused into the striatum.[15]
-
Behavioral Assessment: Post-injection, circling behavior induced by apomorphine is often monitored as a measure of striatal damage.[15]
-
Histological and Biochemical Analysis: After a set period (e.g., 7 days), animals are euthanized, and brain tissue is collected for histological staining to assess neuronal loss and for biochemical assays to measure markers like GABA levels and lipid peroxidation.[15]
Quantitative Data:
| Parameter | Control Group | Quinolinic Acid-Treated Group |
| Striatal GABA content (nmol/mg protein) | ~10.5 | ~4.2 |
| Lipid Peroxidation (nmol MDA/mg protein) | Baseline | Significant Increase[15] |
| Neuronal Damage Ratio | Minimal | Significant Increase[15] |
Anti-inflammatory Effects of Nicotinic Acid
Experimental Model: The carrageenan-induced paw edema model in rats is a standard for evaluating acute anti-inflammatory activity.[10]
Protocol:
-
Animal Preparation: Male Wistar rats are used.
-
Drug Administration: Nicotinic acid is administered orally (p.o.) at doses of 250 or 500 mg/kg.[10]
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Quantitative Data:
| Treatment | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) at 3 hours |
| Control | - | 0 |
| Nicotinic Acid | 250 | Significant Inhibition[10] |
| Nicotinic Acid | 500 | Significant Inhibition[10] |
Antimicrobial Activity of Isoniazid
Experimental Model: The activity of isoniazid is determined by measuring the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.
Protocol:
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth.
-
Drug Dilution: Serial dilutions of isoniazid are prepared in the culture medium.
-
Inoculation: The bacterial suspension is added to each drug concentration.
-
Incubation: Cultures are incubated at 37°C for several days.
-
MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
Quantitative Data:
| Compound | Microorganism | MIC (µg/mL) |
| Isoniazid | Mycobacterium tuberculosis | 0.02 - 0.06 |
Signaling Pathways and Mechanisms of Action
Quinolinic Acid and the Kynurenine Pathway
Quinolinic acid is a metabolite of the kynurenine pathway, which is the primary route for tryptophan degradation.[16][17] Under inflammatory conditions, the pathway can be upregulated, leading to increased production of quinolinic acid, which then exerts its neurotoxic effects through NMDA receptor activation.[3][18]
Caption: The Kynurenine Pathway leading to Quinolinic Acid and subsequent neurotoxicity.
Nicotinic Acid Lipid-Lowering Mechanism
Nicotinic acid primarily exerts its lipid-lowering effects by activating the GPR109A receptor in adipocytes.[11] This activation inhibits adenylate cyclase, leading to a decrease in cAMP levels and subsequent inhibition of hormone-sensitive lipase. The reduction in lipolysis decreases the release of free fatty acids into circulation, thereby reducing the substrate available for the liver to produce triglycerides and VLDL.[8][19]
Caption: Mechanism of Nicotinic Acid's anti-lipolytic effect in adipocytes.
Isoniazid's Mechanism of Action
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form then covalently adducts with NAD(H) to form a complex that inhibits the enoyl-acyl carrier protein reductase (InhA). This inhibition blocks the synthesis of mycolic acids, crucial components of the mycobacterial cell wall, leading to bacterial cell death.[1][20][21]
Caption: Isoniazid's mechanism of action against Mycobacterium tuberculosis.
Conclusion
While direct pharmacological data for this compound is sparse, its structural similarity to quinolinic acid suggests a potential for biological activity, warranting further investigation. The diverse activities of other pyridine derivatives, such as the lipid-lowering effects of nicotinic acid and the antimicrobial properties of isoniazid, underscore the therapeutic potential of this chemical class. The distinct biological profiles of these closely related compounds highlight the critical role of substituent positioning on the pyridine ring in determining their pharmacological effects. Further research into the biological activities of this compound and its derivatives could uncover novel therapeutic applications.
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 4. Quinolinic Acid, an endogenous molecule combining excitotoxicity, oxidative stress and other toxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Excitotoxicity of quinolinic acid: modulation by endogenous antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative stress as a mechanism for quinolinic acid-induced hippocampal damage: protection by melatonin and deprenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 9. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 14. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective effects of the antioxidant selenium on quinolinic acid-induced neurotoxicity in rats: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 17. Kynurenine pathway, NAD+ synthesis, and mitochondrial function: targeting tryptophan metabolism to promote longevity and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Quinolinate as a Marker for Kynurenine Metabolite Formation and the Unresolved Question of NAD+ Synthesis During Inflammation and Infection [frontiersin.org]
- 19. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. What is the mechanism of Isoniazid? [synapse.patsnap.com]
A Comparative Cost-Benefit Analysis of Synthetic Pathways for 5-Methylpyridine-2,3-dicarboxylic Acid
For researchers and professionals in drug development and agrochemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 5-Methylpyridine-2,3-dicarboxylic acid is a crucial building block, notably in the synthesis of imidazolinone herbicides. This guide provides a comparative analysis of the available synthetic pathways to this compound, with a focus on a detailed examination of the most prominently documented method: the oxidation of 3-methyl-8-hydroxyquinoline.
Executive Summary
The synthesis of this compound is dominated by oxidative cleavage of substituted quinolines. The most well-documented and characterized method is the nitric acid oxidation of 3-methyl-8-hydroxyquinoline. Alternative pathways, such as ozonolysis and permanganate oxidation of related compounds, have been reported for analogous structures, suggesting potential applicability but lacking specific data for a direct comparison in this context. The primary focus of this analysis is a cost-benefit evaluation of the nitric acid oxidation route, for which detailed experimental data and reagent costs have been assessed.
Pathway Comparison
| Parameter | Pathway 1: Nitric Acid Oxidation of 3-Methyl-8-hydroxyquinoline | Alternative Pathways (e.g., Ozonolysis, Permanganate Oxidation) |
| Starting Material | 3-Methyl-8-hydroxyquinoline | Substituted quinolines (e.g., 3-ethyl-8-hydroxyquinoline, 3-chloroquinoline) |
| Key Reagents | Nitric acid, Dichloromethane, Formic acid, Acetone | Ozone, Potassium permanganate |
| Reported Yield | 50-58.6%[1][2] | 31-60% for related compounds[2] |
| Purity | 97.4%[1] | Not reported for the target compound |
| Reaction Conditions | 80-105°C[1] | Varied |
| Advantages | Well-documented protocol available. | Potentially avoids the use of highly corrosive nitric acid. |
| Disadvantages | High cost of starting material; use of corrosive and hazardous reagents. | Lack of specific experimental data for this compound; potential for over-oxidation with permanganate. |
Cost-Benefit Analysis of the Nitric Acid Oxidation Pathway
The economic viability of a synthetic route is critically dependent on the cost of raw materials, the efficiency of the reaction (yield), and the expenses associated with the work-up and purification. A detailed cost analysis for the nitric acid oxidation of 3-methyl-8-hydroxyquinoline reveals a significant challenge in the price of the starting material.
Reagent and Solvent Cost Breakdown
| Reagent/Solvent | Grade | Supplier Example(s) | Price (USD) | Quantity |
| 3-Methyl-8-hydroxyquinoline | N/A | CymitQuimica | ~1900 | 1 g |
| Nitric Acid (70%) | ACS Reagent | Lab Alley, Fisher Scientific | ~30-80 | 1 L |
| Dichloromethane | Lab/ACS Grade | Lab Alley, Fisher Scientific | ~60-120 | 1 L |
| Formic Acid (88%) | ACS Grade | Lab Alley, Fisher Scientific | ~75 | 500 mL |
| Acetone | Lab Grade | Douglas and Sturgess | ~24 | 1 Gallon |
Note: Prices are estimates based on currently available data from various suppliers and are subject to change. Bulk pricing may significantly differ.
The analysis indicates that the starting material, 3-methyl-8-hydroxyquinoline, is the primary cost driver for this synthesis, being orders of magnitude more expensive than the other reagents and solvents. This high cost presents a significant barrier to the economic feasibility of this pathway for large-scale production. While the yields are moderate (50-58.6%), the initial investment in the starting material heavily skews the cost-benefit ratio.
Experimental Protocols
Pathway 1: Nitric Acid Oxidation of 3-Methyl-8-hydroxyquinoline[1]
-
Reaction Setup: 3-methyl-8-hydroxyquinoline (15.9 g, 0.10 mol) is dissolved in dichloromethane.
-
Addition of Nitric Acid: The solution is slowly added dropwise to 70% nitric acid (126 g, 1.8 mol) at a temperature of 80°C to 100°C over a period of 1 hour with continuous stirring. The gases generated during the reaction should be scrubbed and vented appropriately.
-
Reaction: The reaction mixture is then heated at 100°C to 105°C for 4 hours.
-
Quenching and Work-up: After cooling to 85°C, the reaction mixture is treated with 88% formic acid for 20 minutes and heating is continued at 85°C to 95°C for an additional 30 minutes.
-
Isolation: The reaction solution is cooled to 0°C, stirred for 1 hour, and then filtered.
-
Purification: The resulting solid is washed with acetone and dried to yield 10.6 g of 5-methyl-2,3-pyridinedicarboxylic acid (58.6% yield) with a purity of 97.4% as determined by HPLC.[1]
Visualizing the Synthetic Pathway
References
Spectroscopic Comparison of 5-Methylpyridine-2,3-dicarboxylic Acid and Its Precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of 5-Methylpyridine-2,3-dicarboxylic acid with its key precursors, 3-methyl-8-hydroxyquinoline and 2-amino-5-methylpyridine. The following sections present a summary of their spectroscopic data in clearly structured tables, detailed experimental protocols for the spectroscopic analyses, and a visualization of the synthetic pathway. This information is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry) for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |
| This compound | Data not available in public domain | |
| 3-Methyl-8-hydroxyquinoline | CDCl₃ | 8.76 (dd, 1H), 8.10 (dd, 1H), 7.44 (m, 2H), 7.29 (d, 1H), 7.18 (d, 1H), 2.45 (s, 3H) |
| 2-Amino-5-methylpyridine [1] | CDCl₃ | 7.88 (s, 1H), 7.22 (dd, 1H), 6.41 (d, 1H), 4.46 (br s, 2H, -NH₂), 2.16 (s, 3H, -CH₃)[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | Data not available in public domain | |
| 3-Methyl-8-hydroxyquinoline | Data not available in public domain | |
| 2-Amino-5-methylpyridine | CDCl₃ | 157.4, 149.6, 139.4, 128.9, 128.7, 126.9, 122.1, 120.6, 17.1 |
Table 3: FTIR Spectroscopic Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| This compound | Data not available in public domain | |
| 3-Methyl-8-hydroxyquinoline | KBr | 3400-3000 (O-H stretch, broad), 3050-2850 (C-H stretch), 1600-1450 (C=C and C=N stretch) |
| 2-Amino-5-methylpyridine [2] | KBr | 3444, 3335 (N-H stretch), 3050-2850 (C-H stretch), 1620 (N-H bend), 1590, 1480 (C=C and C=N stretch)[2] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M]+ or [M+H]⁺ (m/z) |
| This compound | Data not available in public domain | |
| 3-Methyl-8-hydroxyquinoline | EI | 159 |
| 2-Amino-5-methylpyridine [3] | EI | 108[3] |
Synthetic Pathway
This compound can be synthesized from 3-methyl-8-hydroxyquinoline through an oxidative cleavage reaction. Another potential synthetic route could involve modifications of 2-amino-5-methylpyridine. The diagram below illustrates a common synthetic pathway.
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a proton resonance frequency of 300 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
¹H NMR: Standard proton spectra were acquired with a pulse width of 90° and a relaxation delay of 1-5 seconds. Chemical shifts are reported in parts per million (ppm) downfield from TMS.
-
¹³C NMR: Proton-decoupled carbon spectra were acquired with a pulse width of 90° and a relaxation delay of 2-10 seconds. Chemical shifts are reported in ppm relative to the solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: A Fourier-transform infrared spectrophotometer (e.g., PerkinElmer, Thermo Fisher Scientific).
-
Sample Preparation: For solid samples, the KBr pellet method was employed. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is presented in terms of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for volatile compounds or equipped with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source for less volatile compounds.
-
Sample Introduction: For GC-MS, a dilute solution of the sample in a volatile solvent was injected into the GC. For direct infusion ESI or MALDI, the sample was dissolved in an appropriate solvent system.
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, while ESI and MALDI are soft ionization techniques used for a wider range of compounds.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) is reported.
References
A Comparative Guide to the Environmental Impact of 5-Methylpyridine-2,3-dicarboxylic Acid Synthesis Routes
The synthesis of 5-Methylpyridine-2,3-dicarboxylic acid, a key intermediate in the production of various pharmaceuticals and agrochemicals, has been approached through several chemical routes. As the chemical industry increasingly shifts towards sustainable practices, a thorough evaluation of the environmental impact of these synthetic pathways is crucial. This guide provides a comparative analysis of different synthesis methods for this compound and its derivatives, with a focus on their environmental footprint, supported by available data and experimental insights.
Comparison of Synthesis Routes
The primary methods for synthesizing this compound and related compounds involve the oxidation of substituted quinolines or multi-step constructions of the pyridine ring. The environmental assessment of these routes hinges on factors such as the choice of oxidizing agents, solvents, reaction conditions, and the nature of byproducts.
| Synthesis Route | Starting Materials | Key Reagents/Conditions | Yield | Environmental Considerations |
| Nitric Acid Oxidation | 8-hydroxy-3-methylquinoline | Nitric acid | 50%[1] | Utilizes a strong, corrosive acid; generates NOx gases, which are significant air pollutants. |
| Hydrogen Peroxide Oxidation | 3-ethyl-8-hydroxyquinoline | Hydrogen peroxide, NaOH/KOH | Not specified for methyl derivative | H₂O₂ is a greener oxidant than nitric acid, with water as the primary byproduct. However, the use of strong bases is required. |
| Ozonolysis | 3-ethyl-8-hydroxyquinoline | Ozone | 60%[1] | Ozone is a powerful oxidant but requires specialized equipment for generation and handling. Ozonolysis can produce hazardous byproducts. |
| "Green" Synthesis Approach | α-chlorooxaloacetate, 2-ethylacrolein | Ammonium acetate, ethanol | High (not specified quantitatively) | This method is presented as more environmentally friendly due to the use of a less hazardous nitrogen source (ammonium acetate), a recyclable solvent (ethanol), and a simpler waste stream containing a single inorganic salt, which is easier to treat.[2] |
| Photochlorination & Methoxylation | This compound derivative | Chlorine gas (photochlorination), alkali metal methanolate | Not specified | Involves the use of toxic chlorine gas and requires UV radiation. The use of alkali metal methanolates also presents handling and disposal challenges.[3] |
Logical Workflow for Environmental Impact Assessment
The following diagram outlines a structured approach to evaluating the environmental impact of a chemical synthesis route, such as those for this compound.
Detailed Experimental Protocols
1. Nitric Acid Oxidation of 8-Hydroxy-3-methylquinoline [1]
-
Procedure: 8-hydroxy-3-methylquinoline is subjected to oxidation with nitric acid.
-
Note: This method is a classical approach but raises significant environmental concerns due to the use of a strong oxidizing acid and the generation of nitrous oxides.
2. Hydrogen Peroxide Oxidation of 3-Ethyl-8-hydroxyquinoline [1]
-
Procedure: 3-ethyl-8-hydroxyquinoline is dissolved in an aqueous solution of sodium or potassium hydroxide. To this solution, 8 to 20 molar equivalents of 30% to 50% aqueous hydrogen peroxide are added over a period of 0.5 to 5 hours. The reaction is maintained at a temperature between 75°C and 90°C.
-
Environmental Profile: This method is considered a greener alternative to nitric acid oxidation. Hydrogen peroxide's primary byproduct is water. However, the process still requires a significant amount of strong base.
3. Greener Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate [2]
-
Starting Materials: α-chlorooxaloacetate diethyl ester, 2-ethylacrolein.
-
Reagents: Ammonium acetate as the nitrogen source, ethanol as the solvent.
-
Procedure: The reaction is carried out in an ethanol medium. The molar ratio of ammonium acetate to α-chlorooxaloacetate is between 1.1 and 2.5, and the molar ratio of 2-ethylacrolein to α-chlorooxaloacetate is between 1 and 1.8. The reaction temperature is maintained at 75-80°C. After the addition of the reactants, the mixture is stirred for 4.5 to 6.5 hours.
-
Work-up and Environmental Benefits: After the reaction, about 70% of the ethanol is removed by distillation and can be recycled. Toluene is added to the residue, followed by a small amount of water to precipitate the inorganic salt (ammonium chloride). This single salt is easily filtered. The organic layer is then washed and the solvent is removed under reduced pressure to yield the product. This process is highlighted for its reduced waste production and simpler waste treatment compared to routes using other nitrogen sources like ammonium sulfamate, which produce multiple salts.[2]
Reaction Pathway for the Greener Synthesis Route
The following diagram illustrates the key transformation in the environmentally improved synthesis of a pyridine-2,3-dicarboxylate derivative.
Conclusion
The environmental assessment of synthesis routes for this compound and its analogs reveals a clear trend towards greener alternatives. While traditional methods using strong oxidizing agents like nitric acid are effective, they come with significant environmental drawbacks, including the production of hazardous gases and corrosive waste streams.
The use of hydrogen peroxide represents a step towards a more benign process. However, the synthesis route employing ammonium acetate in ethanol for the preparation of the diethyl ester of the related 5-ethylpyridine-2,3-dicarboxylic acid stands out as a promising greener alternative.[2] This method offers the advantages of a recyclable solvent, a less hazardous nitrogen source, and a simplified waste stream, making it a more environmentally and economically viable option for industrial-scale production. Further research focusing on the direct synthesis of the dicarboxylic acid using this greener approach would be a valuable contribution to sustainable chemistry.
References
- 1. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 2. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]
- 3. NL1006596C2 - Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 5-Methylpyridine-2,3-dicarboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 5-Methylpyridine-2,3-dicarboxylic acid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with established safety protocols.
1. Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.
| Property | Value |
| Chemical Formula | C8H7NO4 |
| Molecular Weight | 181.15 g/mol |
| Boiling Point | 436.2 °C |
| Appearance | White crystalline solid |
| Solubility | Soluble in water and ethanol |
2. Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following table summarizes its hazard statements and corresponding precautionary measures.
| Hazard Statement Code | Description | Precautionary Statement Code | Precautionary Measures |
| H315 | Causes skin irritation. | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| H319 | Causes serious eye irritation. | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335 | May cause respiratory irritation. | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
3. Step-by-Step Disposal Protocol
Due to its hazardous nature, this compound and its containers must be disposed of as hazardous waste.[2] Do not dispose of this chemical down the drain or in regular trash.[3][4]
Experimental Protocol: Waste Collection and Labeling
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Designated Waste Container: Obtain a designated hazardous waste container that is compatible with the chemical. The container should be in good condition, with a secure, leak-proof lid.[5]
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams. It should be segregated based on its chemical properties.[5][6]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[6][7]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5][7] This area should be away from general lab traffic and clearly marked.
4. Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal Workflow for this compound
5. Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the area. For small spills, use an appropriate absorbent material, and collect the contaminated material into a designated hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, as well as the manufacturer's Safety Data Sheet (SDS), for complete and detailed instructions. Local, state, and federal regulations regarding hazardous waste disposal must be followed.
References
Personal protective equipment for handling 5-Methylpyridine-2,3-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 5-Methylpyridine-2,3-dicarboxylic acid. The following procedures are based on established best practices for handling pyridine-based compounds and carboxylic acids to ensure the safety of laboratory personnel and the integrity of research.
Hazard Summary
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Safety goggles with side shields or a face shield | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)[5] | Laboratory coat | Use in a certified chemical fume hood[1][6] |
| Conducting Reactions | Safety goggles with side shields or a face shield | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)[5] | Flame-retardant and chemically impervious lab coat or coveralls[5] | Use in a certified chemical fume hood[1][6] |
| Handling Spills | Safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | Full-face respirator with appropriate organic vapor cartridges[5] |
| Waste Disposal | Safety goggles | Chemical-resistant gloves | Laboratory coat | As needed, based on the potential for aerosol generation |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
When handling the solid, avoid generating dust.[7]
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the chemical.
-
Keep containers tightly closed when not in use to prevent contamination and potential release of vapors.[1][3]
-
Avoid direct contact with the skin, eyes, and clothing.[7]
-
-
Post-Handling Procedures :
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
-
Spills : For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2] For large spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
Waste Storage : Store waste containers in a cool, dry, and well-ventilated area, segregated from incompatible materials.[6][8]
-
Disposal : Dispose of all chemical waste through your institution's designated hazardous waste disposal program, following all local, state, and federal regulations.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 9. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
